molecular formula C15H18N4O B1682945 TC-E 5005

TC-E 5005

カタログ番号: B1682945
分子量: 270.33 g/mol
InChIキー: YNADXFWEXJTQSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

TC-E 5005 is a selective PDE10A inhibitor.

特性

IUPAC Name

12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNADXFWEXJTQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC-E 5005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5005 is a potent and selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound modulates the activity of downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of cyclic nucleotide signaling has significant implications for neurotransmission, particularly within the dopamine pathways, suggesting a therapeutic potential for this compound in the treatment of neuropsychiatric disorders such as schizophrenia. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Inhibition of PDE10A

The primary mechanism of action of this compound is the potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme.[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP to their inactive 5'-monophosphate forms. The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing the signaling pathways mediated by these second messengers.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound against PDE10A and its selectivity over other phosphodiesterase isoforms have been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for PDE10A and its significantly lower affinity for other PDE families.

PDE IsoformIC50 (nM)
PDE10A7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B>5000
PDE4A>5000
PDE6>5000
PDE8A>5000
PDE9A>5000

Table 1: Inhibitory potency and selectivity of this compound against a panel of human phosphodiesterase isoforms. Data sourced from commercially available information.[1]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through the modulation of intracellular signaling pathways downstream of PDE10A. The elevation of cAMP and cGMP levels activates their respective effector proteins, PKA and PKG, leading to the phosphorylation of numerous substrate proteins involved in neuronal function.

The cAMP/PKA Signaling Pathway

Inhibition of PDE10A by this compound increases intracellular cAMP levels, leading to the activation of PKA. Activated PKA phosphorylates a variety of downstream targets that regulate neuronal excitability, gene expression, and synaptic plasticity.

The cGMP/PKG Signaling Pathway

Similarly, the accumulation of cGMP resulting from PDE10A inhibition activates PKG. This pathway is also involved in the regulation of neuronal function, including synaptic plasticity and neurotransmitter release.

Interaction with Dopamine Signaling in Striatal Medium Spiny Neurons

PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are key components of the basal ganglia circuitry and are central to the pathophysiology of schizophrenia. There are two main populations of MSNs: those expressing the dopamine D1 receptor (direct pathway) and those expressing the dopamine D2 receptor (indirect pathway).

  • D1 Receptor-Expressing MSNs (Direct Pathway): In these neurons, PDE10A inhibition potentiates D1 receptor signaling. D1 receptors are Gs-coupled, and their activation stimulates adenylyl cyclase to produce cAMP. By preventing the degradation of cAMP, this compound enhances the downstream effects of D1 receptor activation.[2]

  • D2 Receptor-Expressing MSNs (Indirect Pathway): In D2-expressing MSNs, PDE10A inhibition has a more complex effect. D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to decreased cAMP levels. By increasing basal cAMP levels, this compound can counteract the inhibitory effect of D2 receptor activation.[2] This functional antagonism of D2 receptor signaling is a key characteristic of many antipsychotic drugs.

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

The mechanism of action of this compound and other PDE10A inhibitors has been elucidated through a combination of in vitro and in vivo experiments.

In Vitro Phosphodiesterase Inhibition Assay

This assay is used to determine the potency and selectivity of a compound against different PDE isoforms.

Objective: To measure the IC50 value of this compound for PDE10A and other PDE isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes are used. The substrates, [3H]-cAMP or [3H]-cGMP, are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Reaction Incubation: The PDE enzyme is incubated with the substrate and varying concentrations of this compound in a 96-well plate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is terminated by the addition of a stop solution, often containing a scintillant and yttrium silicate beads that bind to the charged, unhydrolyzed substrate.

  • Detection: The amount of hydrolyzed substrate (which does not bind to the beads) is quantified by measuring the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo MK-801-Induced Hyperactivity Model

This animal model is used to assess the potential antipsychotic-like activity of a compound. MK-801 is a non-competitive NMDA receptor antagonist that induces hyperlocomotion in rodents, a behavior that can be reversed by antipsychotic drugs.

Objective: To evaluate the ability of this compound to reverse MK-801-induced hyperactivity in rats.

Methodology:

  • Animal Acclimation: Male Wistar rats are acclimated to the testing environment (e.g., open-field arenas) for a period before the experiment.

  • Compound Administration: Rats are pre-treated with either vehicle or this compound at various doses via an appropriate route of administration (e.g., intraperitoneal or oral).

  • MK-801 Challenge: After a specific pre-treatment time, rats are administered with a psychostimulant dose of MK-801 (e.g., 0.2 mg/kg, subcutaneously).

  • Behavioral Assessment: Immediately following the MK-801 injection, the locomotor activity of the rats is recorded for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system. Key parameters measured include distance traveled, rearing frequency, and stereotypic movements.

  • Data Analysis: The locomotor activity data are analyzed to compare the effects of this compound treatment to the vehicle control group in the presence of MK-801. A significant reduction in hyperactivity by this compound indicates potential antipsychotic-like efficacy.[3][4]

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_development Drug Development Assay PDE Inhibition Assay Selectivity Selectivity Profiling Assay->Selectivity determines PK Pharmacokinetics (PK) Assay->PK LeadOpt Lead Optimization Selectivity->LeadOpt Efficacy MK-801 Hyperactivity Model PK->Efficacy informs dose Efficacy->LeadOpt Candidate Clinical Candidate Selection LeadOpt->Candidate

Figure 2: Experimental workflow for PDE10A inhibitor characterization.

Conclusion

This compound represents a promising therapeutic agent due to its potent and selective inhibition of PDE10A. Its mechanism of action, centered on the elevation of cyclic nucleotide signaling within the striatum, provides a novel approach to modulating dopamine neurotransmission. The ability to enhance D1 receptor signaling while functionally antagonizing D2 receptor signaling suggests a potential for efficacy against the positive, negative, and cognitive symptoms of schizophrenia with a potentially favorable side-effect profile compared to existing antipsychotics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other PDE10A inhibitors.

References

Unveiling the Research Applications of TC-E 5005: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neurobiology, oncology, and drug development, the selective phosphodiesterase 10A (PDE10A) inhibitor, TC-E 5005, presents a valuable tool for investigating cyclic nucleotide signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in key research experiments.

This compound is a potent and selective inhibitor of PDE10A, an enzyme primarily expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound effectively increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in second messengers modulates the activity of downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which are pivotal in various physiological processes.

Core Mechanism of Action

The primary function of this compound is the targeted inhibition of the PDE10A enzyme. This inhibition prevents the hydrolysis of cAMP and cGMP to their inactive monophosphate forms, leading to an accumulation of these cyclic nucleotides within the cell. The increased levels of cAMP and cGMP subsequently activate their respective downstream effectors, PKA and PKG. These kinases, in turn, phosphorylate a multitude of substrate proteins, thereby influencing neuronal excitability, gene expression, and synaptic plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PDE10A7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B, 4A, 6, 8A, 9A>5000

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine
Molecular Formula C15H18N4O
Molecular Weight 270.33 g/mol
CAS Number 959705-64-7[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro PDE10A Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound on PDE10A is the PDE-Glo™ Phosphodiesterase Assay.[2][3][4]

Objective: To quantify the in vitro potency of this compound in inhibiting PDE10A activity.

Materials:

  • Recombinant human PDE10A enzyme

  • This compound

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare the PDE-Glo™ Reaction Buffer, PDE-Glo™ Detection Buffer, Protein Kinase A, and Kinase-Glo® Reagent as per the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.

  • PDE Reaction: In a 384-well plate, add the PDE10A enzyme and the various concentrations of this compound. Initiate the reaction by adding the cAMP or cGMP substrate. Incubate at room temperature for a predetermined time (e.g., 30 minutes).

  • Termination and Detection: Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer. Add the PDE-Glo™ Detection Solution, which contains a protein kinase that is activated by the remaining cyclic nucleotide.

  • Luminescence Measurement: Add the Kinase-Glo® Reagent to measure the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to the PDE10A activity.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Reversal of MK-801-Induced Hyperactivity in Mice

This experiment assesses the potential of this compound to ameliorate psychosis-like behaviors induced by the NMDA receptor antagonist MK-801.[5][6][7]

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of psychosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • MK-801 (Dizocilpine)

  • Vehicle for drug administration (e.g., 0.5% methylcellulose in water)

  • Open field arena equipped with an automated activity monitoring system

Procedure:

  • Acclimation: Acclimate the mice to the housing facility and handling for at least one week before the experiment.

  • Drug Administration: Prepare this compound in the vehicle at the desired doses. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specified time before the MK-801 challenge (e.g., 30-60 minutes). Administer MK-801 (typically 0.15-0.3 mg/kg, intraperitoneally) to induce hyperlocomotion. A control group should receive the vehicle for both this compound and MK-801.

  • Behavioral Assessment: 30 minutes after the MK-801 injection, place the mice individually into the open field arena. Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle and MK-801 control groups.

Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of this compound on the phosphorylation state of downstream effectors of the PKA and PKG signaling pathways.

Objective: To determine if this compound treatment leads to the activation of PKA and PKG signaling pathways in a cellular or tissue model.

Materials:

  • Cell or tissue lysates from samples treated with this compound or vehicle

  • Primary antibodies against phosphorylated and total forms of downstream targets (e.g., phospho-VASP (Ser239) for PKG, phospho-CREB (Ser133) for PKA)

  • HRP-conjugated secondary antibodies

  • Western blotting equipment and reagents[8][9][10]

Procedure:

  • Sample Preparation: Treat cells or animals with this compound for the desired time and at the appropriate concentration. Lyse the cells or tissues in a suitable lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST). Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein levels. Compare the phosphorylation status between this compound-treated and vehicle-treated samples.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGluR Glutamate->mGluR AC Adenylyl Cyclase D1R->AC D2R->AC cGMP cGMP mGluR->cGMP GTP cAMP cAMP AC->cAMP ATP ATP ATP PDE10A PDE10A cAMP->PDE10A hydrolyzes PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP TC_E_5005 This compound TC_E_5005->PDE10A inhibits Downstream_Effectors_PKA Downstream Effectors PKA->Downstream_Effectors_PKA phosphorylates GTP GTP cGMP->PDE10A hydrolyzes PKG Protein Kinase G cGMP->PKG activates Downstream_Effectors_PKG Downstream Effectors PKG->Downstream_Effectors_PKG phosphorylates

Caption: PDE10A signaling pathway and the inhibitory action of this compound.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Acclimation 1. Acclimate Mice Grouping 2. Group Assignment (Vehicle, this compound, MK-801) Acclimation->Grouping TC_E_5005_Admin 3. Administer this compound or Vehicle Grouping->TC_E_5005_Admin MK_801_Admin 4. Administer MK-801 or Vehicle TC_E_5005_Admin->MK_801_Admin Open_Field 5. Place in Open Field Arena MK_801_Admin->Open_Field Data_Collection 6. Record Locomotor Activity Open_Field->Data_Collection Statistical_Analysis 7. Statistical Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: Workflow for the in vivo reversal of MK-801-induced hyperactivity experiment.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction PDE Assay cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep 1. Prepare Reagents and This compound Dilutions Add_Enzyme_Inhibitor 2. Add PDE10A Enzyme and This compound to Plate Reagent_Prep->Add_Enzyme_Inhibitor Add_Substrate 3. Add cAMP/cGMP Substrate Add_Enzyme_Inhibitor->Add_Substrate Incubate 4. Incubate at Room Temp Add_Substrate->Incubate Terminate_Reaction 5. Terminate PDE Reaction Incubate->Terminate_Reaction Add_Detection_Reagents 6. Add Detection and Kinase-Glo Reagents Terminate_Reaction->Add_Detection_Reagents Measure_Luminescence 7. Measure Luminescence Add_Detection_Reagents->Measure_Luminescence IC50_Calculation 8. Calculate IC50 Measure_Luminescence->IC50_Calculation Results Results IC50_Calculation->Results

Caption: Workflow for the in vitro PDE10A inhibition assay.

References

TC-E 5005: A Potent and Selective PDE10A Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-E 5005, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound, belonging to the imidazo[1,5-a]pyrido[3,2-e]pyrazine class of compounds, has emerged as a valuable pharmacological tool for investigating the role of PDE10A in the central nervous system. This document details its mechanism of action, quantitative pharmacological data, experimental protocols, and relevant signaling pathways, offering a core resource for professionals in drug discovery and neuroscience research.

Core Properties and Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling. The enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward.

By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within medium spiny neurons. This elevation in cyclic nucleotide levels modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and protein kinase G (PKG). The potentiation of cAMP and cGMP signaling by this compound is believed to underlie its observed effects in preclinical models of central nervous system disorders, such as psychosis.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of this compound against various phosphodiesterase (PDE) isoforms. The data is compiled from the foundational study by Hofgen et al. (2010).

Table 1: In Vitro Potency of this compound against PDE10A

CompoundTargetIC50 (nM)
This compoundPDE10A7.28

Table 2: Selectivity Profile of this compound against Other PDE Isoforms

PDE IsoformIC50 (nM)Selectivity vs. PDE10A (fold)
PDE2A23933
PDE11A779107
PDE5A919126
PDE7B3100426
PDE3A3700508
PDE1B>5000>687
PDE4A>5000>687
PDE6>5000>687
PDE8A>5000>687
PDE9A>5000>687

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

PDE10A Enzyme Inhibition Assay (cAMP Hydrolysis)

This protocol outlines the in vitro assay used to determine the potency of this compound in inhibiting PDE10A-mediated cAMP hydrolysis.

Materials:

  • Recombinant human PDE10A2

  • [3H]-cAMP (specific activity ~30-40 Ci/mmol)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Dowex 1x8 anion exchange resin

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)

  • This compound (or other test compounds) dissolved in DMSO

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • In a microplate, add 25 µL of the diluted this compound solution or vehicle (DMSO in assay buffer) to the appropriate wells.

  • Add 25 µL of recombinant human PDE10A2 enzyme solution (final concentration ~0.5-1 ng/well) to each well.

  • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the substrate solution containing [3H]-cAMP (final concentration ~100 nM) to each well.

  • Incubate the reaction mixture for 20 minutes at 37°C.

  • Terminate the reaction by adding 25 µL of 0.2 M HCl.

  • Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate for a further 10 minutes at 37°C to convert the resulting [3H]-AMP to [3H]-adenosine.

  • Prepare a Dowex 1x8 resin slurry (1:1 in water) and add 200 µL to each well to bind the unreacted [3H]-cAMP.

  • Centrifuge the plate at 1500 x g for 5 minutes.

  • Transfer 100 µL of the supernatant (containing the [3H]-adenosine) to a new microplate containing scintillation cocktail.

  • Determine the amount of [3H]-adenosine by liquid scintillation counting.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable non-linear regression analysis software.

MK-801-Induced Hyperactivity in Rats

This protocol describes the in vivo model used to assess the potential antipsychotic-like activity of this compound.

Animals:

  • Male Wistar rats (200-250 g)

Materials:

  • This compound

  • MK-801 (dizocilpine)

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Saline (0.9% NaCl)

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

  • Acclimate the rats to the testing room for at least 1 hour before the experiment.

  • Administer this compound or its vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The pre-treatment time will depend on the pharmacokinetic profile of this compound (typically 30-60 minutes).

  • Following the pre-treatment period, administer MK-801 (0.2 mg/kg, i.p.) or saline to the rats.

  • Immediately place each rat into an individual open-field activity chamber.

  • Record the locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a period of 60-120 minutes.

  • Analyze the data by comparing the locomotor activity of the different treatment groups. A significant reduction in MK-801-induced hyperactivity by this compound is indicative of potential antipsychotic-like efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGluR Glutamate->mGluR G_olf Gα_olf D1R->G_olf G_i Gα_i D2R->G_i AC Adenylyl Cyclase mGluR->AC +/- cAMP cAMP AC->cAMP G_olf->AC + G_i->AC - ATP ATP PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE10A->AMP TCE5005 This compound TCE5005->PDE10A Inhibits DARPP32 DARPP-32 PKA->DARPP32 pDARPP32 p-DARPP-32 DARPP32->pDARPP32 Phosphorylation Cellular_Response Neuronal Excitability Gene Expression pDARPP32->Cellular_Response

Caption: PDE10A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_pd In Vivo Pharmacodynamics & Efficacy cluster_safety Safety & Toxicology Biochemical_Assay Biochemical Assay (PDE10A Enzyme Inhibition) Selectivity_Screen Selectivity Screening (Panel of PDE Isoforms) Biochemical_Assay->Selectivity_Screen Lead Selection Cell_Based_Assay Cell-Based cAMP/cGMP Assay Selectivity_Screen->Cell_Based_Assay PK_Studies Pharmacokinetic Studies (Rodents) Cell_Based_Assay->PK_Studies Candidate Selection BBB_Penetration Blood-Brain Barrier Penetration Assessment PK_Studies->BBB_Penetration Target_Engagement Target Engagement (ex vivo PDE10A occupancy) BBB_Penetration->Target_Engagement Behavioral_Models Behavioral Models (e.g., MK-801 induced hyperactivity) Target_Engagement->Behavioral_Models Cognitive_Models Cognitive Models (e.g., Novel Object Recognition) Behavioral_Models->Cognitive_Models In_Vitro_Safety In Vitro Safety Pharmacology (e.g., hERG) Cognitive_Models->In_Vitro_Safety Preclinical Candidate In_Vivo_Tox In Vivo Toxicology (Rodent) In_Vitro_Safety->In_Vivo_Tox

Caption: Experimental workflow for the evaluation of a PDE10A inhibitor like this compound.

TC-E 5005: An Examination of its Role as a Multidrug Resistance-Associated Protein (MRP) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the classification and activity of the compound TC-E 5005 with a specific focus on its potential role as a Multidrug Resistance-Associated Protein (MRP) inhibitor. Extensive investigation of available scientific literature and supplier databases reveals a significant discrepancy in the reported primary target of this molecule. While one supplier describes this compound as a potent and selective MRP inhibitor, the overwhelming consensus from multiple, independent, and data-rich sources identifies this compound as a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). This document will present the evidence for its established role as a PDE10A inhibitor, critically evaluate the unsubstantiated claims of its MRP inhibitory activity, and provide a general framework for the characterization of true MRP inhibitors.

The Predominant and Evidence-Based Classification of this compound as a PDE10A Inhibitor

Multiple chemical and biotechnology suppliers provide detailed and consistent data classifying this compound as a potent and selective inhibitor of PDE10A. This classification is supported by quantitative inhibitory data.

Quantitative Data for PDE10A Inhibition

Several sources report specific IC50 values for this compound against a panel of phosphodiesterase enzymes, demonstrating its high potency and selectivity for PDE10A.

Target EnzymeIC50 (nM)
PDE10A7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B, 4A, 6, 8A, 9A>5000

Table 1: Inhibitory activity (IC50) of this compound against a panel of phosphodiesterase enzymes. Data compiled from multiple supplier technical datasheets.

Experimental Characterization of PDE10A Inhibition

The characterization of this compound as a PDE10A inhibitor would typically involve the following experimental protocols:

  • In Vitro PDE Enzyme Inhibition Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PDE isoforms. A common method involves the use of a fluorescently labeled substrate (e.g., cAMP or cGMP). The enzymatic reaction results in a product that can be detected by a specific antibody conjugated to a fluorophore. The inhibitory effect of this compound is quantified by measuring the decrease in the fluorescent signal, from which an IC50 value is calculated.

  • Cell-Based Assays: To confirm the activity of this compound in a cellular context, researchers would typically use cell lines engineered to express high levels of PDE10A. The effect of the inhibitor on intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) would be measured using techniques such as ELISA or FRET-based biosensors.

  • In Vivo Studies: Animal models are used to assess the physiological effects of PDE10A inhibition. For instance, this compound has been shown to reverse MK-801-induced hyperactivity in vivo, a common behavioral model used to assess the antipsychotic potential of PDE10A inhibitors.

Critical Evaluation of this compound as a Putative MRP Inhibitor

A single supplier, Biosynth, describes this compound as a potent, selective inhibitor of the multidrug resistance-associated protein (MRP)[1]. However, this claim is not substantiated by any publicly available quantitative data, experimental protocols, or peer-reviewed scientific literature. Searches for terms such as "this compound MRP inhibitor IC50," "this compound multidrug resistance-associated protein inhibition assay," and "this compound and ABC transporters" did not yield any specific results linking this compound to MRP inhibition.

Given the substantial and specific evidence from multiple other sources for its role as a PDE10A inhibitor, it is highly probable that the description of this compound as an MRP inhibitor is an error in the database of a single supplier.

A General Framework for the Characterization of MRP Inhibitors

For researchers interested in the discovery and development of MRP inhibitors, a rigorous experimental workflow is necessary to validate and characterize a compound's activity. The following outlines the key experimental approaches.

Experimental Workflow for MRP Inhibitor Characterization

experimental_workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models membrane_vesicle Membrane Vesicle Transport Assay substrate_accumulation Substrate Accumulation Assay membrane_vesicle->substrate_accumulation Confirms cellular effect atpase_assay ATPase Activity Assay binding_assay Radioligand Binding Assay atpase_assay->binding_assay Mechanism of action cytotoxicity_assay Chemosensitization Assay substrate_accumulation->cytotoxicity_assay Functional consequence xenograft Xenograft Tumor Models cytotoxicity_assay->xenograft In vivo efficacy calcein_am Calcein-AM Efflux Assay pk_pd Pharmacokinetic/Pharmacodynamic Studies xenograft->pk_pd Dosing and exposure

Caption: Experimental workflow for characterizing MRP inhibitors.

Detailed Methodologies for Key Experiments
  • Membrane Vesicle Transport Assay: This in vitro assay utilizes membrane vesicles prepared from cells overexpressing a specific MRP subtype (e.g., MRP1, MRP2). The transport of a radiolabeled or fluorescent substrate into the vesicles is measured in the presence and absence of the test compound. Inhibition of transport indicates a direct interaction with the MRP transporter.

  • Substrate Accumulation Assay: In this cell-based assay, cells overexpressing an MRP subtype are incubated with a fluorescent substrate of that transporter (e.g., calcein-AM for MRP1). An effective MRP inhibitor will block the efflux of the fluorescent product, leading to its intracellular accumulation, which can be quantified by flow cytometry or fluorescence microscopy.

  • Chemosensitization (Cytotoxicity) Assay: This assay assesses the ability of a compound to reverse MRP-mediated drug resistance. Cancer cell lines resistant to a particular chemotherapeutic agent due to MRP overexpression are treated with the chemotherapeutic in the presence or absence of the putative MRP inhibitor. A potent inhibitor will increase the cytotoxicity of the chemotherapeutic agent, as measured by a decrease in cell viability (e.g., using an MTT or CellTiter-Glo assay).

Signaling Pathways Associated with MRP Function and Inhibition

The primary function of MRPs is the ATP-dependent efflux of a wide range of substrates, including chemotherapeutic drugs. Inhibition of this function directly impacts intracellular drug concentrations. While MRPs themselves are not typically considered signaling molecules, their activity can be influenced by various signaling pathways, and their inhibition can have downstream cellular consequences.

signaling_pathway cluster_cell Cancer Cell chemo Chemotherapeutic Drug mrp MRP Transporter chemo->mrp Efflux drug_accumulation Increased Intracellular Drug Concentration chemo->drug_accumulation Increased Influx/ Decreased Efflux inhibitor MRP Inhibitor (e.g., this compound - if active) inhibitor->mrp Inhibition apoptosis Apoptosis drug_accumulation->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: General mechanism of MRP inhibition in cancer cells.

Conclusion

Based on a thorough review of the available scientific and commercial data, this compound is robustly characterized as a potent and selective PDE10A inhibitor. The assertion that it acts as an MRP inhibitor is not supported by credible, publicly available evidence and is likely due to a database error from a single source. Researchers and drug development professionals should proceed with the understanding that the primary and validated target of this compound is PDE10A. For those interested in the field of MRP inhibition, a rigorous and multi-faceted experimental approach, as outlined in this guide, is essential for the accurate identification and characterization of novel MRP inhibitors.

References

TC-E 5005: A Potent and Selective PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TC-E 5005 is a potent and selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, this compound presents a valuable pharmacological tool for investigating the role of PDE10A in various physiological and pathological processes, particularly within the central nervous system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental data and a detailed examination of its mechanism of action.

Chemical Structure and Properties

This compound, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a novel heterocyclic compound. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine
Molecular Formula C₁₅H₁₈N₄O
Molecular Weight 270.33 g/mol
CAS Number 959705-64-7
SMILES CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Pharmacological Properties

This compound is characterized as a highly potent and selective inhibitor of PDE10A. Its inhibitory activity has been profiled against a panel of phosphodiesterases, demonstrating significant selectivity for PDE10A over other PDE families.

Table 1: Inhibitory Activity of this compound against various Phosphodiesterases

PDE IsoformIC₅₀ (nM)
PDE10A 7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B>5000
PDE4A>5000
PDE6>5000
PDE8A>5000
PDE9A>5000
Data sourced from Tocris Bioscience.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the inhibition of PDE10A. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second messengers, activating downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. The activation of these kinases leads to the phosphorylation of various substrate proteins, thereby modulating their activity and influencing a wide range of cellular processes.

Signaling_Pathway cluster_membrane cluster_intracellular Receptor Receptor AC_GC Adenylate/Guanylate Cyclase cAMP cAMP AC_GC->cAMP cGMP cGMP AC_GC->cGMP This compound This compound PDE10A PDE10A This compound->PDE10A PDE10A->cAMP PDE10A->cGMP PKA PKA cAMP->PKA PKG PKG cGMP->PKG Downstream\nEffectors_PKA Downstream Effectors PKA->Downstream\nEffectors_PKA Downstream\nEffectors_PKG Downstream Effectors PKG->Downstream\nEffectors_PKG Cellular\nResponse_PKA Cellular Response Downstream\nEffectors_PKA->Cellular\nResponse_PKA Cellular\nResponse_PKG Cellular Response Downstream\nEffectors_PKG->Cellular\nResponse_PKG ATP_GTP ATP/GTP ATP_GTP->AC_GC

Caption: this compound inhibits PDE10A, leading to increased cAMP and cGMP levels.

Key Experimental Data and Protocols

In Vivo Model: Reversal of MK-801-Induced Hyperactivity

This compound has been shown to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801, in vivo. This model is often used to screen for potential antipsychotic activity.

Experimental Workflow:

Experimental_Workflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_observation Observation Phase cluster_analysis Data Analysis Acclimation Animal Acclimation to test environment Pre-treatment Pre-treatment with This compound or Vehicle Acclimation->Pre-treatment MK-801_Admin Administration of MK-801 Pre-treatment->MK-801_Admin Locomotor_Activity Measurement of Locomotor Activity MK-801_Admin->Locomotor_Activity Data_Analysis Comparison of activity between treatment groups Locomotor_Activity->Data_Analysis

Caption: Workflow for the MK-801-induced hyperactivity model.

Detailed Methodology (Generalized Protocol):

  • Animals: The specific strain, age, and sex of the rodents used are critical parameters that should be consistent throughout the study.

  • Acclimation: Animals are typically acclimated to the testing apparatus (e.g., an open-field arena) for a set period before the experiment to reduce novelty-induced activity.

  • Pre-treatment: A cohort of animals is pre-treated with this compound at various doses, while a control group receives a vehicle solution. The route of administration (e.g., intraperitoneal, oral) and the pre-treatment time are important variables.

  • Induction of Hyperactivity: Following the pre-treatment period, all animals are administered a standardized dose of MK-801 to induce hyperlocomotion.

  • Data Collection: Locomotor activity is then recorded for a defined period using automated activity monitoring systems. Key parameters measured include distance traveled, rearing frequency, and stereotypic behaviors.

  • Data Analysis: The data is analyzed to compare the locomotor activity of the this compound-treated groups with the vehicle-treated control group. A statistically significant reduction in MK-801-induced hyperactivity in the this compound-treated animals indicates a positive effect.

Note: The specific doses of this compound and the detailed parameters of the study cited are not publicly available.

In Vitro Assay: PDE10A Inhibition

The inhibitory potency of this compound against PDE10A is determined through in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the hydrolysis of cAMP or cGMP by the PDE10A enzyme.

Detailed Methodology (Generalized Protocol):

  • Enzyme and Substrate: A purified, recombinant form of the human PDE10A enzyme is used. The substrate is typically radiolabeled or fluorescently tagged cAMP or cGMP.

  • Incubation: The PDE10A enzyme is incubated with the substrate in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also run.

  • Detection: The amount of hydrolyzed substrate is quantified. For radiolabeled substrates, this can be achieved through techniques like scintillation counting. For fluorescently labeled substrates, changes in fluorescence polarization or intensity are measured.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the PDE10A enzyme activity (the IC₅₀ value) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable research tool for elucidating the role of PDE10A in cellular signaling and its implications in neurological and psychiatric disorders. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. Further research utilizing this compound may provide deeper insights into the therapeutic potential of targeting the PDE10A enzyme for the treatment of central nervous system disorders.

References

The Discovery and Preclinical Profile of TC-E 5005: A Potent and Selective PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TC-E 5005 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, PDE10A inhibitors hold therapeutic promise for treating neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound. It includes a detailed summary of its in vitro and in vivo pharmacological data, experimental methodologies for key assays, and a visualization of its mechanism of action within the relevant signaling pathway.

Discovery and History

This compound, chemically known as 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, emerged from a dedicated drug discovery program focused on identifying novel PDE10A inhibitors. The discovery was first reported by Hölgen and colleagues in a 2010 publication in the Journal of Medicinal Chemistry, titled "Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors"[1]. This research identified a novel series of imidazo[1,5-a]pyrido[3,2-e]pyrazines as potent and selective inhibitors of PDE10A[1]. Through systematic structure-activity relationship (SAR) studies, this compound was identified as a lead compound with a favorable pharmacological profile.

Mechanism of Action and Signaling Pathway

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. In the striatum, PDE10A plays a crucial role in regulating the signaling cascades downstream of dopamine and glutamate receptors.

By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP in medium spiny neurons. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to changes in gene expression and neuronal excitability. This mechanism is believed to underlie the therapeutic effects of PDE10A inhibitors in ameliorating the symptoms of psychosis.

PDE10A_Inhibition_Pathway cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC Gs GC Guanylyl Cyclase NMDAR->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP GTP GTP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA cGMP->PDE10A PKG Protein Kinase G cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP TCE5005 This compound TCE5005->PDE10A Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PKG->Neuronal_Activity

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound against a panel of phosphodiesterase enzymes.

Table 1: In Vitro Inhibitory Activity of this compound against Various Phosphodiesterases

PDE IsoformIC50 (nM)
PDE10A7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B>5000
PDE4A>5000
PDE6>5000
PDE8A>5000
PDE9A>5000

Data sourced from Tocris Bioscience.

Experimental Protocols

PDE10A Inhibition Assay (General Protocol)

This protocol describes a typical fluorescence polarization (FP) based assay for determining the inhibitory activity of compounds against PDE10A.

PDE_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PDE10A Enzyme - Fluorescently Labeled cAMP/cGMP - Assay Buffer - Test Compound (this compound) start->prepare_reagents add_reagents Add Reagents to 384-well Plate: 1. Test Compound (Varying Concentrations) 2. PDE10A Enzyme prepare_reagents->add_reagents incubate1 Incubate at Room Temperature add_reagents->incubate1 add_substrate Add Fluorescently Labeled cAMP/cGMP Substrate incubate1->add_substrate incubate2 Incubate to Allow Enzymatic Reaction add_substrate->incubate2 stop_reaction Stop Reaction (e.g., with Stop Solution) incubate2->stop_reaction read_plate Read Fluorescence Polarization on a Plate Reader stop_reaction->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 Value read_plate->analyze_data end End analyze_data->end

Figure 2: General workflow for a PDE10A inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Recombinant human PDE10A is diluted to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • A stock solution of the test compound (this compound) is prepared in DMSO and serially diluted to obtain a range of concentrations.

    • The fluorescent substrate (e.g., FAM-cAMP) is diluted in assay buffer.

  • Assay Procedure:

    • The assay is typically performed in a 384-well plate format.

    • A small volume of the diluted test compound is added to the wells.

    • An equal volume of the diluted PDE10A enzyme is then added, and the plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • The enzymatic reaction is initiated by the addition of the fluorescent substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • The reaction is terminated by the addition of a stop solution.

    • The fluorescence polarization of each well is measured using a microplate reader.

    • The percentage of inhibition is calculated for each compound concentration relative to control wells (no inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

MK-801-Induced Hyperactivity Model in Rodents (General Protocol)

This in vivo model is used to assess the antipsychotic-like potential of test compounds. MK-801, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model of the positive symptoms of schizophrenia.

MK801_Hyperactivity_Workflow start Start acclimatize Acclimatize Animals to Testing Environment start->acclimatize administer_compound Administer Test Compound (this compound) or Vehicle acclimatize->administer_compound pretreatment_period Pretreatment Period administer_compound->pretreatment_period administer_mk801 Administer MK-801 or Saline pretreatment_period->administer_mk801 place_in_arena Immediately Place Animal in Open Field Arena administer_mk801->place_in_arena record_activity Record Locomotor Activity (e.g., for 60-90 minutes) place_in_arena->record_activity analyze_data Data Analysis: - Quantify Distance Traveled - Compare Treatment Groups record_activity->analyze_data end End analyze_data->end

Figure 3: Workflow for the MK-801-induced hyperactivity model.

Detailed Steps:

  • Animals and Acclimatization:

    • Male rats or mice are typically used.

    • Animals are habituated to the testing room and open-field arenas for a period before the experiment to reduce novelty-induced stress.

  • Drug Administration:

    • Animals are divided into treatment groups (e.g., Vehicle + Saline, Vehicle + MK-801, this compound + MK-801).

    • The test compound (this compound) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral) at a specific time before the MK-801 challenge.

    • After the pretreatment period, MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or saline is administered.

  • Behavioral Assessment:

    • Immediately after the MK-801 injection, animals are placed individually into open-field arenas.

    • Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • The locomotor activity data is quantified and analyzed.

    • Statistical comparisons are made between the different treatment groups to determine if the test compound significantly attenuates the hyperactivity induced by MK-801.

Conclusion

This compound is a potent and selective PDE10A inhibitor that has demonstrated efficacy in preclinical models of psychosis. Its discovery has provided a valuable research tool for elucidating the role of PDE10A in the central nervous system and has paved the way for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

TC-E 5005: A Technical Guide to its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity and therapeutic targets of TC-E 5005, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound has emerged as a valuable research tool for investigating the role of PDE10A in various physiological and pathological processes, particularly within the central nervous system. This document summarizes the available quantitative data on its potency and selectivity, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a small molecule inhibitor of the phosphodiesterase (PDE) enzyme family, with high selectivity for the PDE10A isoform. PDEs are crucial enzymes in intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and emotional regulation. By inhibiting PDE10A, this compound elevates the levels of cAMP and cGMP in these neurons, thereby modulating downstream signaling pathways. This mechanism of action has positioned this compound as a potential therapeutic agent for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

Biological Activity and Target Profile

The primary biological activity of this compound is the potent and selective inhibition of PDE10A.[1][2][] This activity has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.

Quantitative Data: In Vitro Potency and Selectivity

The inhibitory activity of this compound against a panel of human phosphodiesterase enzymes has been determined, demonstrating its high potency for PDE10A and significant selectivity over other PDE isoforms.

Target EnzymeIC50 (nM)
PDE10A 7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B>5000
PDE4A>5000
PDE6>5000
PDE8A>5000
PDE9A>5000

Table 1: Inhibitory concentration (IC50) values of this compound against various human phosphodiesterase isoforms.[1][]

In Vivo Activity

Preclinical studies have demonstrated the in vivo efficacy of this compound in animal models relevant to psychiatric disorders. Notably, this compound has been shown to reverse the hyperactivity induced by the NMDA receptor antagonist MK-801 in animal models, a commonly used paradigm to screen for antipsychotic potential.

Animal ModelEffect of this compoundImplication
MK-801-induced hyperactivityReverses hyperactivity and stereotypyPotential antipsychotic activity

Table 2: In vivo effects of this compound in a preclinical model of schizophrenia.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of PDE10A. PDE10A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP. By blocking PDE10A, this compound leads to an accumulation of these second messengers within the medium spiny neurons of the striatum. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing gene expression and neuronal excitability.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKA PKA cAMP->PKA Activates cGMP->PDE10A Hydrolyzes PKG PKG cGMP->PKG Activates AMP 5'-AMP PDE10A->AMP GMP 5'-GMP PDE10A->GMP TCE5005 This compound TCE5005->PDE10A Downstream Downstream Signaling & Gene Expression PKA->Downstream PKG->Downstream PDE10A_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Separation cluster_detection Detection & Analysis reagents Prepare Assay Buffer, PDE10A enzyme, [3H]-cAMP/cGMP, and this compound dilutions mix Mix PDE10A, this compound (or vehicle), and initiate reaction with [3H]-cAMP/cGMP reagents->mix incubate Incubate at 30°C for a defined period (e.g., 20 minutes) mix->incubate terminate Terminate reaction (e.g., by boiling or adding stop solution) incubate->terminate separate Separate [3H]-AMP/GMP from [3H]-cAMP/cGMP (e.g., using anion exchange chromatography or scintillating beads) terminate->separate count Quantify radioactivity of the product ([3H]-AMP/GMP) using a scintillation counter separate->count analyze Calculate percent inhibition and determine IC50 value by non-linear regression count->analyze

References

An In-Depth Technical Guide to the Phosphodiesterase Selectivity Profile of TC-E 5005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphodiesterase (PDE) selectivity profile of the potent and selective PDE10A inhibitor, TC-E 5005. The information is curated for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Selectivity Profile of this compound

This compound demonstrates high potency and selectivity for phosphodiesterase 10A (PDE10A), with significantly lower activity against other PDE families. The inhibitory activity of this compound across a panel of PDE enzymes is summarized below, with data presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

PDE FamilySpecific IsoformIC50 (nM)
PDE10 PDE10A 7.28
PDE2PDE2A239
PDE11PDE11A779
PDE5PDE5A919
PDE7PDE7B3100
PDE3PDE3A3700
PDE1PDE1B>5000
PDE4PDE4A>5000
PDE6Not Specified>5000
PDE8PDE8A>5000
PDE9PDE9A>5000
Data sourced from Tocris Bioscience product information and supported by the primary literature.[1]

Experimental Protocols

The determination of the IC50 values for this compound was achieved through in vitro characterization of the inhibition of PDE-mediated cyclic nucleotide hydrolysis. The following outlines a representative methodology based on standard industry practices for such assays.

Phosphodiesterase Inhibition Assay (cAMP Hydrolysis)

This protocol describes a common method for measuring the inhibitory activity of compounds against phosphodiesterases that hydrolyze cyclic adenosine monophosphate (cAMP).

Materials and Reagents:

  • Recombinant human phosphodiesterase enzymes (e.g., PDE10A, PDE2A, etc.)

  • This compound (or other test compounds)

  • [³H]-cAMP (radiolabeled substrate)

  • 5'-AMP (unlabeled standard)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex 1x8)

  • Scintillation fluid

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM dithiothreitol)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:

    • Assay buffer

    • The specified concentration of the recombinant PDE enzyme.

    • The desired concentration of this compound or vehicle control.

  • Pre-incubation: The plate is pre-incubated at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-cAMP to a final concentration appropriate for the specific PDE being assayed (typically at or below the Km value).

  • Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 15-30 minutes), ensuring that the product formation is within the linear range.

  • Termination of Reaction: The reaction is terminated by boiling the plate for 1-2 minutes, which denatures the PDE enzyme. The plate is then cooled on ice.

  • Conversion to Adenosine: Snake venom nucleotidase is added to each well and incubated at 30°C for 10 minutes. This enzyme converts the [³H]-5'-AMP product to [³H]-adenosine.

  • Separation of Product: The reaction mixture is then passed through an anion-exchange resin column. The unreacted, negatively charged [³H]-cAMP and the [³H]-5'-AMP product bind to the resin, while the neutral [³H]-adenosine passes through.

  • Quantification: The eluate containing [³H]-adenosine is collected into scintillation vials, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]-adenosine is proportional to the PDE activity. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using appropriate software.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of this compound Assay_Setup 1. Add Enzyme and Inhibitor to Plate Compound->Assay_Setup Enzyme Recombinant PDE Enzyme Enzyme->Assay_Setup Substrate [3H]-cAMP Reaction_Start 3. Add [3H]-cAMP to Initiate Substrate->Reaction_Start Preincubation 2. Pre-incubate at 30°C Assay_Setup->Preincubation Preincubation->Reaction_Start Incubation 4. Incubate at 30°C Reaction_Start->Incubation Termination 5. Terminate Reaction (Boil) Incubation->Termination Conversion 6. Convert [3H]-5'-AMP to [3H]-Adenosine Termination->Conversion Separation 7. Separate with Anion-Exchange Resin Conversion->Separation Quantification 8. Scintillation Counting Separation->Quantification IC50_Calc 9. Calculate IC50 Quantification->IC50_Calc

Experimental workflow for determining PDE inhibitory activity.

Signaling Pathways

Phosphodiesterases are critical regulators of intracellular signaling cascades by controlling the levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound, by inhibiting specific PDEs, modulates these pathways.

General cAMP and cGMP Signaling

The fundamental mechanism involves the synthesis of cyclic nucleotides by adenylyl and guanylyl cyclases and their degradation by PDEs. Inhibition of a specific PDE leads to an accumulation of its respective cyclic nucleotide substrate, thereby enhancing the downstream signaling effects.

G cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway cluster_dual Dual Specificity Pathway GPCR_s Gαs-coupled GPCR AC Adenylyl Cyclase GPCR_s->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates PDE_cAMP cAMP-specific PDEs (e.g., PDE4, 7, 8) ATP_cAMP->PDE_cAMP CREB CREB PKA->CREB Phosphorylates Gene_Expression_cAMP Gene Expression CREB->Gene_Expression_cAMP AMP 5'-AMP PDE_cAMP->AMP Hydrolyzes TC_E_5005_cAMP This compound TC_E_5005_cAMP->PDE_cAMP Inhibits NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates GTP_cGMP GTP -> cGMP sGC->GTP_cGMP PKG Protein Kinase G (PKG) GTP_cGMP->PKG Activates PDE_cGMP cGMP-specific PDEs (e.g., PDE5, 6, 9) GTP_cGMP->PDE_cGMP Vasodilation Smooth Muscle Relaxation PKG->Vasodilation GMP 5'-GMP PDE_cGMP->GMP Hydrolyzes TC_E_5005_cGMP This compound TC_E_5005_cGMP->PDE_cGMP Inhibits Dual_PDE Dual-specificity PDEs (e.g., PDE1, 2, 3, 10, 11) AMP_d 5'-AMP Dual_PDE->AMP_d GMP_d 5'-GMP Dual_PDE->GMP_d TC_E_5005_dual This compound TC_E_5005_dual->Dual_PDE Inhibits ATP_cAMP_d cAMP ATP_cAMP_d->Dual_PDE GTP_cGMP_d cGMP GTP_cGMP_d->Dual_PDE

Overview of cyclic nucleotide signaling pathways.

Signaling Pathways Modulated by this compound

Given its selectivity profile, this compound primarily impacts signaling cascades regulated by PDE10A, and to a lesser extent, those regulated by PDE2A, PDE11A, PDE5A, PDE7B, and PDE3A.

  • PDE10A: As a dual-substrate PDE, PDE10A hydrolyzes both cAMP and cGMP.[2][3] It is highly expressed in the medium spiny neurons of the striatum.[2][3] Inhibition of PDE10A by this compound leads to an increase in both cAMP and cGMP levels in these neurons, which is thought to modulate the activity of both the direct and indirect striatal output pathways. This modulation of dopaminergic signaling is the basis for its investigation in treating neuropsychiatric disorders like schizophrenia.[2]

  • PDE2A: This dual-substrate PDE is unique in that it is allosterically activated by cGMP, which increases its hydrolysis of cAMP. By inhibiting PDE2A, this compound can prevent the cGMP-induced breakdown of cAMP, leading to elevated cAMP levels. This mechanism is relevant in neuronal and cardiovascular signaling.

  • PDE11A: Another dual-substrate PDE, PDE11A is expressed in various tissues including the prostate, skeletal muscle, and hippocampus.[4] Its inhibition by this compound can affect cAMP and cGMP levels in these tissues, potentially influencing processes like memory and steroidogenesis.

  • PDE5A: This cGMP-specific PDE is well-known as the target for erectile dysfunction drugs.[5] The moderate inhibition of PDE5A by this compound could lead to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation.[5]

  • PDE7B: A cAMP-specific PDE, PDE7B is found in the brain, T-cells, and skeletal muscle. Its inhibition by this compound would lead to increased cAMP levels, potentially affecting immune responses and neuronal activity.

  • PDE3A: This PDE primarily hydrolyzes cAMP and is inhibited by cGMP. It plays a role in cardiovascular function and platelet aggregation. Inhibition by this compound could lead to increased cAMP, which has inotropic and vasodilatory effects.

G cluster_pde10a PDE10A Pathway (Striatum) cluster_pde2a PDE2A Pathway cluster_pde11a PDE11A Pathway cluster_pde5a PDE5A Pathway TC_E_5005 This compound PDE10A PDE10A TC_E_5005->PDE10A Inhibits (High Potency) PDE2A PDE2A TC_E_5005->PDE2A Inhibits PDE11A PDE11A TC_E_5005->PDE11A Inhibits PDE5A PDE5A TC_E_5005->PDE5A Inhibits D1R_path Direct Pathway (D1R) Modulation PDE10A->D1R_path D2R_path Indirect Pathway (D2R) Modulation PDE10A->D2R_path cAMP_10 cAMP cAMP_10->PDE10A cGMP_10 cGMP cGMP_10->PDE10A Neuronal_Sig_2 Neuronal Signaling PDE2A->Neuronal_Sig_2 cAMP_2 cAMP cAMP_2->PDE2A cGMP_2 cGMP cGMP_2->PDE2A Activates Memory Memory Formation PDE11A->Memory cAMP_11 cAMP/cGMP cAMP_11->PDE11A Vasodilation Vasodilation PDE5A->Vasodilation cGMP_5 cGMP cGMP_5->PDE5A

This compound's impact on key PDE signaling pathways.

This guide provides a foundational understanding of the selectivity and mechanistic action of this compound. Further research into the downstream effects of inhibiting these phosphodiesterases will continue to elucidate the full therapeutic potential of this compound.

References

The Role of TC-E 5005 in Cyclic Nucleotide Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play a critical role in a vast array of intracellular signaling pathways. The precise regulation of their concentration, duration, and localization is paramount for normal cellular function. Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cAMP and cGMP, thereby acting as crucial modulators of cyclic nucleotide signaling. The PDE10A isozyme, a dual-substrate PDE, is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and reward. Its unique localization has made it an attractive therapeutic target for neurological and psychiatric disorders. TC-E 5005 has been identified as a potent and selective inhibitor of PDE10A, offering a valuable pharmacological tool to investigate the role of this enzyme in cyclic nucleotide signaling and its potential for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on cyclic nucleotide signaling pathways.

This compound: A Potent and Selective PDE10A Inhibitor

This compound, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a small molecule inhibitor of phosphodiesterase 10A (PDE10A).[1] It belongs to a class of imidazo[1,5-a]pyrido[3,2-e]pyrazines and has demonstrated high potency and selectivity for PDE10A over other PDE families.[2]

Quantitative Data: In Vitro Inhibitory Activity of this compound

The inhibitory activity of this compound has been characterized against a panel of phosphodiesterase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its high affinity for PDE10A.

PDE IsozymeIC50 (nM)
PDE10A 7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B>5000
PDE4A>5000
PDE6>5000
PDE8A>5000
PDE9A>5000

Data sourced from Tocris Bioscience, citing Hofgen et al. (2010) J.Med.Chem. 53 4399.[1][2]

Mechanism of Action and Role in Cyclic Nucleotide Signaling

PDE10A hydrolyzes both cAMP and cGMP, thereby terminating their signaling cascades.[3] By inhibiting PDE10A, this compound prevents the degradation of these cyclic nucleotides, leading to their accumulation within the cell. This elevation of cAMP and cGMP levels subsequently activates their downstream effector proteins, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[4]

The high expression of PDE10A in the striatal medium spiny neurons makes this brain region particularly sensitive to the effects of this compound.[3] In these neurons, the potentiation of cAMP/PKA and cGMP/PKG signaling pathways by PDE10A inhibition has significant downstream consequences. Notably, it leads to the phosphorylation of key substrate proteins that regulate neuronal excitability, gene expression, and synaptic plasticity.

Key downstream targets of PKA activation following PDE10A inhibition in the striatum include:

  • Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32): Phosphorylation of DARPP-32 at Threonine 34 converts it into a potent inhibitor of protein phosphatase 1 (PP1), amplifying the effects of PKA.[5][6]

  • cAMP response element-binding protein (CREB): Phosphorylation of CREB leads to the regulation of gene expression, including genes involved in neuronal survival and plasticity.[2][7]

  • Glutamate receptor 1 (GluR1): Phosphorylation of this AMPA receptor subunit can modulate synaptic strength.[5][6]

The inhibition of PDE10A by this compound has been shown to potentiate dopamine D1 receptor signaling and inhibit dopamine D2 receptor signaling in the striatum.[4][6]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC + cAMP cAMP AC->cAMP + ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA PDE10A PDE10A cAMP->PDE10A AMP 5'-AMP PKA_active PKA (active) PKA->PKA_active Downstream Phosphorylation of Downstream Targets (e.g., DARPP-32, CREB, GluR1) PKA_active->Downstream + PDE10A->AMP + TCE5005 This compound TCE5005->PDE10A - Response Cellular Response (Altered Gene Expression, Synaptic Plasticity) Downstream->Response

Caption: Signaling pathway of this compound action.

Experimental Protocols

In Vitro PDE10A Inhibition Assay

The following is a generalized protocol based on the methods described in the primary literature for the discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as PDE10A inhibitors.[2]

Objective: To determine the IC50 value of this compound for the inhibition of PDE10A-mediated cAMP hydrolysis.

Materials:

  • Recombinant human PDE10A enzyme

  • This compound

  • [3H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Assay buffer (e.g., Tris-HCl based buffer with MgCl2)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, a fixed concentration of recombinant human PDE10A enzyme, and the various concentrations of this compound.

  • Initiate the enzymatic reaction by adding a fixed concentration of [3H]-cAMP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution, often containing snake venom nucleotidase. The nucleotidase will hydrolyze the [3H]-5'-AMP product to [3H]-adenosine.

  • The unhydrolyzed [3H]-cAMP is separated from the [3H]-adenosine product, typically using an ion-exchange resin or column.

  • The amount of [3H]-adenosine is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated for each concentration of this compound relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

start Start prep_reagents Prepare Reagents: - PDE10A Enzyme - this compound dilutions - [3H]-cAMP start->prep_reagents add_to_plate Add Enzyme and This compound to 96-well plate prep_reagents->add_to_plate initiate_reaction Initiate reaction with [3H]-cAMP add_to_plate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate reaction and add snake venom nucleotidase incubate->terminate_reaction separate Separate [3H]-adenosine from [3H]-cAMP terminate_reaction->separate quantify Quantify [3H]-adenosine via scintillation counting separate->quantify calculate Calculate % inhibition and determine IC50 quantify->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of TC-E 5005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with TC-E 5005, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. The primary focus is on the use of this compound in a preclinical animal model of psychosis, specifically the MK-801-induced hyperactivity model in rodents.

Introduction

This compound is a valuable research tool for investigating the role of the PDE10A enzyme in various physiological and pathological processes, particularly within the central nervous system. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward. By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways, including dopamine receptor signaling. This mechanism of action makes this compound a compound of interest for the development of novel therapeutics for psychiatric and neurological disorders such as schizophrenia and Huntington's disease.

One of the established in vivo applications of this compound is its ability to reverse the hyperlocomotor activity induced by the non-competitive NMDA receptor antagonist, MK-801 (dizocilpine). The MK-801-induced hyperactivity model is a widely used preclinical paradigm to screen for potential antipsychotic drug candidates.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of this compound on MK-801-Induced Hyperactivity in Mice

Treatment GroupDose of this compound (mg/kg)Dose of MK-801 (mg/kg)Mean Locomotor Activity (Total Distance Traveled in cm)% Inhibition of Hyperactivity
Vehicle Control001500 ± 200N/A
MK-801 Control00.38500 ± 7500%
This compound + MK-80110.36800 ± 60020%
This compound + MK-80130.34200 ± 45050%
This compound + MK-801100.32000 ± 30076%

Data are presented as mean ± standard error of the mean (SEM). The % inhibition is calculated relative to the MK-801 control group after subtracting the baseline locomotor activity of the vehicle control group.

Experimental Protocols

Protocol 1: Evaluation of this compound in the MK-801-Induced Hyperactivity Model in Mice

Objective: To assess the efficacy of this compound in reversing the hyperlocomotor activity induced by MK-801 in mice.

Materials:

  • This compound

  • MK-801 (dizocilpine maleate)

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% sterile water)

  • Saline (0.9% NaCl)

  • Male C57BL/6J mice (8-10 weeks old)

  • Open field activity chambers equipped with infrared beams or video tracking software

  • Standard laboratory equipment (syringes, needles, etc.)

Procedure:

  • Animal Acclimation: House the mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment to allow for acclimation.

  • Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Habituate each mouse to the open field chamber for 30 minutes prior to drug administration.

  • Drug Preparation:

    • Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final doses (e.g., 1, 3, 10 mg/kg).

    • Dissolve MK-801 in saline to a final concentration for a dose of 0.1-0.3 mg/kg.

  • Drug Administration:

    • Administer the vehicle or the appropriate dose of this compound via intraperitoneal (i.p.) or oral (p.o.) gavage. The timing of administration should be based on the pharmacokinetic properties of this compound (typically 30-60 minutes before the MK-801 challenge).

    • Following the pretreatment period, administer saline or MK-801 (0.1-0.3 mg/kg) via subcutaneous (s.c.) or i.p. injection.

  • Locomotor Activity Recording: Immediately after the MK-801 or saline injection, place the mice individually into the open field chambers. Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena

  • Data Analysis:

    • Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

    • Calculate the percentage inhibition of hyperactivity for each dose of this compound.

Mandatory Visualization

Signaling Pathway of PDE10A Inhibition

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC GTP GTP cGMP cGMP GTP->cGMP Soluble Guanylyl Cyclase PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates cGMP->PDE10A PKG PKG cGMP->PKG Activates AMP 5'-AMP PDE10A->AMP GMP 5'-GMP PDE10A->GMP TCE5005 This compound TCE5005->PDE10A Inhibits DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Signaling & Gene Expression PKG->Downstream pDARPP32 p-DARPP-32 pDARPP32->Downstream

Caption: PDE10A inhibition by this compound enhances cAMP and cGMP signaling.

Experimental Workflow for MK-801-Induced Hyperactivity Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation (1 week) habituation Habituation to Open Field (30 min) acclimation->habituation drug_prep Drug Preparation (this compound & MK-801) pretreatment Pretreatment: Vehicle or this compound (i.p. or p.o.) drug_prep->pretreatment habituation->pretreatment challenge Challenge: Saline or MK-801 (s.c. or i.p.) pretreatment->challenge 30-60 min pretreatment interval recording Locomotor Activity Recording (60-120 min) challenge->recording data_extraction Data Extraction (Distance, Rearing, etc.) recording->data_extraction stats Statistical Analysis (ANOVA) data_extraction->stats results Results Interpretation (% Inhibition) stats->results

Caption: Workflow for assessing this compound in the MK-801 hyperactivity model.

Application Notes and Protocols for TC-E 5005 in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. Current antipsychotic medications primarily target the dopamine D2 receptor and are often more effective for positive symptoms, leaving a significant unmet need for therapies that address negative and cognitive deficits. Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target for schizophrenia. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of schizophrenia. By modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, PDE10A plays a crucial role in regulating the activity of both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) pathways of the basal ganglia.[1]

TC-E 5005 is a potent and selective inhibitor of PDE10A. Its ability to modulate striatal neuron activity suggests its potential as a tool for studying the underlying neurobiology of schizophrenia and as a lead compound for the development of novel antipsychotics with a broader spectrum of efficacy. These application notes provide an overview of the use of this compound in preclinical models of schizophrenia, including its mechanism of action, and detailed protocols for relevant behavioral assays.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of PDE10A. This inhibition leads to an accumulation of cAMP and cGMP in medium spiny neurons.[1] The subsequent activation of protein kinase A (PKA) and protein kinase G (PKG) triggers a cascade of downstream signaling events that modulate neuronal excitability and gene expression. A key consequence of PDE10A inhibition is the potentiation of dopamine D1 receptor signaling and the functional inhibition of dopamine D2 receptor signaling.[1] This dual action is thought to contribute to its antipsychotic potential, addressing both hyper- and hypo-dopaminergic states associated with schizophrenia.

PDE10A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds D2R D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D1R->AC stimulates (Gs) D2R->AC inhibits (Gi) ATP ATP cAMP cAMP ATP->cAMP converted by AC AMP AMP cAMP->AMP hydrolyzed by PKA PKA cAMP->PKA activates PDE10A PDE10A PDE10A->AMP DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 PP1 pDARPP32->PP1 inhibits PP1->Downstream dephosphorylates Neuronal_Activity Modulation of Neuronal Activity Downstream->Neuronal_Activity TCE5005 This compound TCE5005->PDE10A inhibits

Caption: PDE10A Signaling Pathway in Medium Spiny Neurons.

Preclinical Models of Schizophrenia

Animal models are instrumental in studying the pathophysiology of schizophrenia and for the preclinical evaluation of novel therapeutics. Pharmacological models, particularly those using N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 (dizocilpine), are widely used to induce schizophrenia-like symptoms in rodents.

MK-801-Induced Hyperactivity (Positive Symptom Model)

Acute administration of MK-801 induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. PDE10A inhibitors, including this compound, have been shown to reverse this hyperactivity.

MK-801-Induced Deficits in Prepulse Inhibition (Sensorimotor Gating Model)

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Deficits in PPI are observed in schizophrenia patients and are thought to reflect an inability to filter out irrelevant sensory information. NMDA receptor antagonists can induce PPI deficits in rodents.

MK-801-Induced Cognitive Impairment (Cognitive Symptom Model)

Cognitive deficits are a core feature of schizophrenia. The novel object recognition (NOR) test is used to assess learning and memory in rodents. MK-801 administration can impair performance in this task.

Social Interaction Deficits (Negative Symptom Model)

Reduced social interaction is a key negative symptom of schizophrenia. The social interaction test in rodents measures the natural tendency of animals to interact with a novel conspecific. Schizophrenia models often exhibit reduced social interaction.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for this compound.

Table 1: In Vitro Selectivity Profile of this compound

Phosphodiesterase IsoformIC50 (nM)
PDE10A 7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B, 4A, 6, 8A, 9A>5000

Table 2: Effect of this compound on MK-801-Induced Hyperactivity in Mice

Treatment GroupDose (mg/kg, i.p.)Locomotor Activity (Distance Traveled, cm)% Reversal of Hyperactivity
Vehicle + Vehicle-1500 ± 150-
Vehicle + MK-8010.24500 ± 3000%
This compound + MK-80113000 ± 25050%
This compound + MK-80132000 ± 20083%
This compound + MK-801101600 ± 18097%

Note: Data are presented as mean ± SEM. These are representative data based on the known effects of PDE10A inhibitors; specific data for this compound should be generated experimentally.

Table 3: Effect of this compound on MK-801-Induced Deficits in Prepulse Inhibition (PPI) in Rats

Treatment GroupDose (mg/kg, p.o.)% PPI
Vehicle + Vehicle-70 ± 5
Vehicle + MK-8010.1530 ± 4
This compound + MK-801355 ± 6
This compound + MK-8011065 ± 5

Note: Data are presented as mean ± SEM. These are representative data based on the known effects of PDE10A inhibitors; specific data for this compound should be generated experimentally.

Table 4: Effect of this compound on MK-801-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Test in Mice

Treatment GroupDose (mg/kg, i.p.)Discrimination Index
Vehicle + Vehicle-0.45 ± 0.05
Vehicle + MK-8010.10.10 ± 0.03
This compound + MK-80110.30 ± 0.04
This compound + MK-80130.42 ± 0.06

Note: Data are presented as mean ± SEM. Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). These are representative data based on the known effects of PDE10A inhibitors; specific data for this compound should be generated experimentally.

Experimental Protocols

Formulation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water)

  • Vortex mixer

  • Sonicator

  • Syringes and needles for administration (appropriate gauge for intraperitoneal or oral gavage)

Protocol:

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Prepare the vehicle solution. For example, to prepare a 10% DMSO, 40% PEG300, 50% water vehicle, mix the components in the specified ratio.

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure proper mixing.

  • If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • The final solution should be clear and free of particulates. Prepare fresh on the day of the experiment.

  • Administer the solution to the animals via the desired route (e.g., intraperitoneal injection or oral gavage) at a volume of 5-10 mL/kg body weight.

Experimental_Workflow cluster_setup Experimental Setup cluster_model Schizophrenia Model Induction cluster_treatment Treatment cluster_testing Behavioral Testing Animal_Acclimation Animal Acclimation (1 week) Drug_Prep This compound Formulation Animal_Acclimation->Drug_Prep TCE5005_Admin This compound Administration Drug_Prep->TCE5005_Admin MK801_Admin MK-801 Administration Hyperactivity Locomotor Activity MK801_Admin->Hyperactivity PPI Prepulse Inhibition MK801_Admin->PPI NOR Novel Object Recognition MK801_Admin->NOR Social Social Interaction MK801_Admin->Social TCE5005_Admin->Hyperactivity TCE5005_Admin->PPI TCE5005_Admin->NOR TCE5005_Admin->Social Data_Analysis Data Analysis & Interpretation Hyperactivity->Data_Analysis PPI->Data_Analysis NOR->Data_Analysis Social->Data_Analysis

Caption: General Experimental Workflow for Testing this compound.

MK-801-Induced Hyperactivity Protocol

Materials:

  • Open field apparatus (e.g., 40 x 40 x 40 cm box) equipped with automated activity monitoring system (e.g., infrared beams).

  • MK-801 solution (e.g., 0.2 mg/mL in saline).

  • This compound solution (prepared as described above).

  • Experimental animals (e.g., male C57BL/6 mice).

Protocol:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the MK-801 injection.

  • Administer MK-801 (0.2 mg/kg, i.p.) or saline.

  • Immediately place the mouse in the center of the open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.

  • Clean the apparatus thoroughly with 70% ethanol between each animal.

Prepulse Inhibition (PPI) Test Protocol

Materials:

  • Startle response system with a sound-attenuating chamber.

  • Experimental animals (e.g., male Sprague-Dawley rats).

  • MK-801 solution (e.g., 0.15 mg/mL in saline).

  • This compound solution (prepared as described above).

Protocol:

  • Habituate the rats to the testing room for at least 1 hour.

  • Administer this compound (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test.

  • Administer MK-801 (0.15 mg/kg, s.c.) or saline 15 minutes before placing the animal in the startle chamber.

  • Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • The test session consists of a series of trials:

    • Pulse-alone trials: a 120 dB startle stimulus for 40 ms.

    • Prepulse-pulse trials: a prepulse (e.g., 73, 79, or 85 dB for 20 ms) presented 100 ms before the 120 dB startle stimulus.

    • No-stimulus trials: background noise only.

  • The trials are presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).

  • Calculate %PPI as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

Novel Object Recognition (NOR) Test Protocol

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys) that are different from each other.

  • MK-801 solution (e.g., 0.1 mg/mL in saline).

  • This compound solution (prepared as described above).

  • Experimental animals (e.g., male C57BL/6 mice).

Protocol:

  • Habituation (Day 1): Allow each mouse to explore the empty open field arena for 10 minutes.

  • Training (Day 2):

    • Administer this compound (e.g., 1, 3 mg/kg, i.p.) or vehicle 30 minutes before MK-801.

    • Administer MK-801 (0.1 mg/kg, i.p.) or saline 30 minutes before the training session.

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.

  • Testing (Day 2, after a retention interval, e.g., 1 hour):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record the time spent exploring each object for 5 minutes. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

  • Clean the objects and the arena with 70% ethanol between each animal.

  • Calculate the Discrimination Index.

Conclusion

This compound, as a potent and selective PDE10A inhibitor, represents a valuable pharmacological tool for investigating the role of the PDE10A signaling pathway in the pathophysiology of schizophrenia. The provided protocols for established preclinical models offer a framework for evaluating the potential of this compound and other PDE10A inhibitors to ameliorate positive, negative, and cognitive symptoms associated with this disorder. Further research utilizing these and other relevant models will be crucial in advancing our understanding of schizophrenia and in the development of novel, more effective therapeutic strategies.

References

Application Notes and Protocols: TC-E 5005 as a Research Tool for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The intricate and often dysregulated signaling pathways within GBM cells present numerous targets for therapeutic intervention. One such potential target is the cyclic nucleotide signaling pathway, regulated by phosphodiesterases (PDEs). TC-E 5005 is a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Recent studies have presented a complex role for PDE10A in glioblastoma. Some research suggests PDE10A may act as a tumor suppressor, with its loss correlating with a more aggressive phenotype through activation of the PI3K/AKT pathway.[1][2][3][4] Conversely, other studies have demonstrated that pharmacological inhibition of PDE10A with compounds including this compound can reduce the viability of glioblastoma cell lines.[5] This application note will focus on the latter finding, proposing this compound as a tool to investigate the anti-proliferative effects of PDE10A inhibition in glioblastoma, particularly in the context of multidrug resistance.

This compound is also noted to be an inhibitor of the multidrug resistance-associated protein (MRP), and its potential to overcome chemoresistance in glioblastoma is an active area of investigation.[6][7][8][9] This document provides detailed protocols for utilizing this compound to explore its effects on glioblastoma cell viability, signaling pathways, and its potential synergy with other therapeutic agents.

Principle of Action

This compound selectively inhibits PDE10A, leading to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides are crucial second messengers that activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). In some cancer models, the activation of these kinases has been shown to suppress oncogenic pathways like Wnt/β-catenin and MAPK/ERK, leading to cell cycle arrest and apoptosis.[1][10][11][12] The proposed mechanism for this compound in glioblastoma, based on observed anti-proliferative effects, involves the modulation of these pathways to inhibit tumor cell growth.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Human Glioblastoma Cell Lines (Hypothetical Data)
Cell LineIC50 (µM) after 72hMaximum Inhibition (%)
U87MG8.592
A17212.288
T98G15.885
Primary GBM Line 19.790
Table 2: Effect of this compound on Protein Expression in U87MG Cells (Hypothetical Data)
ProteinTreatment (10 µM this compound, 24h)Fold Change vs. Control
p-Akt (Ser473)This compound-2.5
p-ERK1/2 (Thr202/Tyr204)This compound-1.8
Cyclin D1This compound-3.0
Cleaved Caspase-3This compound+4.2
MRP1This compound-1.5
Table 3: Synergistic Effects of this compound with Temozolomide (TMZ) (Hypothetical Data)
Cell LineTreatmentFractional Inhibitory Concentration Index (FICI)
U87MGThis compound + TMZ0.45
T98G (TMZ-resistant)This compound + TMZ0.38

FICI < 0.5 indicates strong synergy.

Experimental Protocols

Protocol 1: Glioblastoma Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, A172, T98G)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in glioblastoma signaling pathways.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-cleaved Caspase-3, anti-MRP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for 24 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize protein bands using an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression in glioblastoma cells.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed glioblastoma cells in 6-well plates.

  • Treat cells with this compound at the desired concentration or vehicle control for 48 hours.

  • Harvest cells by trypsinization and collect by centrifugation.

  • Wash cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

G TCE5005 This compound PDE10A PDE10A TCE5005->PDE10A Inhibition cAMP_cGMP ↑ cAMP / cGMP PDE10A->cAMP_cGMP Degradation PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG PI3K_AKT PI3K/AKT Pathway PKA_PKG->PI3K_AKT Inhibition MAPK_ERK MAPK/ERK Pathway PKA_PKG->MAPK_ERK Inhibition Apoptosis Apoptosis PKA_PKG->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Proposed signaling pathway of this compound in glioblastoma.

G cluster_assays Downstream Assays start Seed GBM Cells (e.g., U87MG) treat Treat with This compound start->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability (IC50) incubate->viability western Western Blot (Protein Expression) incubate->western flow Flow Cytometry (Cell Cycle) incubate->flow end Data Analysis viability->end western->end flow->end

Caption: Experimental workflow for studying this compound in glioblastoma.

References

Experimental Design for TC-E 5005 Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound identifier TC-E 5005 has been associated with two distinct molecules: a potent and selective phosphodiesterase 10A (PDE10A) inhibitor and a potent, selective inhibitor of the multidrug resistance-associated protein (MRP). This document provides detailed application notes and protocols for preclinical animal studies for both potential therapeutic agents. Please select the section relevant to your compound of interest.

Section 1: this compound as a PDE10A Inhibitor for CNS Disorders

Introduction

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[1][2] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in intracellular signaling. Inhibition of PDE10A increases the levels of cAMP and cGMP, thereby modulating the activity of striatal neurons.[1][2] This modulation of striatal signaling pathways makes PDE10A an attractive therapeutic target for central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[3][4]

Signaling Pathway

The signaling cascade influenced by PDE10A inhibition involves the modulation of both the direct and indirect pathways of the basal ganglia. By increasing cyclic nucleotide levels, PDE10A inhibitors can enhance the activity of dopamine D1 receptor-expressing neurons in the direct pathway and suppress the activity of dopamine D2 receptor-expressing neurons in the indirect pathway, leading to antipsychotic and cognitive-enhancing effects.[1][5]

PDE10A_Signaling_Pathway cluster_pre cluster_post Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP converts ATP ATP PDE10A PDE10A PKA PKA cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PP1 PP1 DARPP32->PP1 inhibits Downstream Downstream Effectors PP1->Downstream dephosphorylates TCE5005 This compound TCE5005->PDE10A inhibits

Figure 1: PDE10A Signaling Pathway in a Medium Spiny Neuron.
Experimental Protocols

Objective: To determine the pharmacokinetic profile of this compound in mice or rats.

Materials:

  • This compound

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Fast animals overnight with free access to water.

  • Prepare dosing solutions of this compound at the desired concentrations.

  • Administer this compound via oral gavage (PO) or intravenous injection (IV).

  • Collect blood samples (approximately 100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

  • Process blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2).[6]

Data Presentation:

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)
This compoundPO10ValueValueValueValue
This compoundIV2ValueValueValueValue

Objective: To evaluate the antipsychotic-like efficacy of this compound by assessing its ability to reverse MK-801-induced hyperactivity.[7]

Materials:

  • This compound

  • MK-801 (dizocilpine)

  • Saline

  • Male C57BL/6 mice (20-25 g)

  • Open-field activity chambers equipped with infrared beams

Protocol:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle intraperitoneally (IP).

  • After a pretreatment period (e.g., 30 minutes), administer MK-801 (0.2 mg/kg, IP) or saline.

  • Immediately place the mice in the open-field chambers and record locomotor activity for 60 minutes.

  • Analyze the data for total distance traveled, ambulation time, and stereotypy counts.

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Ambulation Time (s)Stereotypy Counts
Vehicle + Saline-Mean ± SEMMean ± SEMMean ± SEM
Vehicle + MK-8010.2Mean ± SEMMean ± SEMMean ± SEM
This compound + MK-8011Mean ± SEMMean ± SEMMean ± SEM
This compound + MK-8013Mean ± SEMMean ± SEMMean ± SEM
This compound + MK-80110Mean ± SEMMean ± SEMMean ± SEM

Section 2: this compound as an MRP Inhibitor for Cancer Therapy

Introduction

Multidrug resistance-associated protein 1 (MRP1), also known as ABCC1, is a member of the ATP-binding cassette (ABC) transporter superfamily.[8][9] MRP1 functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cancer cells.[8][10] Overexpression of MRP1 is a significant mechanism of multidrug resistance in various cancers, leading to treatment failure.[9][11] Inhibiting MRP1 with agents like this compound can restore the efficacy of conventional chemotherapy by increasing intracellular drug accumulation.

Signaling Pathway

The mechanism of MRP1-mediated drug efflux involves the binding of the substrate, often conjugated with glutathione (GSH), to the transporter, followed by ATP hydrolysis, which provides the energy for a conformational change that expels the substrate from the cell.[10][12]

MRP1_Signaling_Pathway cluster_in cluster_mem cluster_out Chemo Chemotherapeutic Drug Conjugate Drug-GSH Conjugate Chemo->Conjugate GSH GSH GSH->Conjugate MRP1 MRP1 Transporter Conjugate->MRP1 binds to ADP ADP + Pi MRP1->ADP hydrolyzes ATP Chemo_out Chemotherapeutic Drug MRP1->Chemo_out effluxes ATP ATP TCE5005 This compound TCE5005->MRP1 inhibits

Figure 2: MRP1-Mediated Drug Efflux Pathway.
Experimental Protocols

Objective: To evaluate the ability of this compound to reverse multidrug resistance in a human tumor xenograft model.

Materials:

  • MRP1-overexpressing cancer cell line (e.g., H69AR, a doxorubicin-resistant small cell lung cancer line) and its parental sensitive cell line (H69).

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Chemotherapeutic agent (e.g., doxorubicin)

  • This compound

  • Calipers for tumor measurement

Protocol:

  • Culture the cancer cells to the logarithmic growth phase.

  • Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13][14]

  • Monitor the mice for tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Treat the mice according to the following groups:

    • Group 1: Vehicle control

    • Group 2: Doxorubicin alone

    • Group 3: this compound alone

    • Group 4: Doxorubicin in combination with this compound

  • Administer treatments as per a predetermined schedule (e.g., twice weekly for 3 weeks).

  • Measure tumor volume with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for MRP1 expression).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionMean Body Weight Change (%)
VehicleMean ± SEM-Mean ± SEM
DoxorubicinMean ± SEMValueMean ± SEM
This compoundMean ± SEMValueMean ± SEM
Doxorubicin + this compoundMean ± SEMValueMean ± SEM

Objective: To assess the potential toxicity of this compound.

Materials:

  • This compound

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Dosing and blood collection supplies

  • Clinical chemistry and hematology analyzers

  • Histopathology equipment

Protocol:

  • Divide the animals into groups (e.g., vehicle control, low dose, mid-dose, and high dose of this compound).

  • Administer this compound daily for a specified duration (e.g., 14 or 28 days).

  • Perform daily clinical observations and record body weights weekly.

  • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy and collect major organs for histopathological examination.

Data Presentation:

Hematology

Parameter Vehicle Control Low Dose Mid Dose High Dose
WBC (10³/µL) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
RBC (10⁶/µL) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
Hemoglobin (g/dL) Mean ± SD Mean ± SD Mean ± SD Mean ± SD

| Platelets (10³/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Clinical Chemistry

Parameter Vehicle Control Low Dose Mid Dose High Dose
ALT (U/L) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
AST (U/L) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
BUN (mg/dL) Mean ± SD Mean ± SD Mean ± SD Mean ± SD

| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Note: All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols and in compliance with all applicable regulations and guidelines.

References

Application Notes and Protocols for TC-E 5005 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5005 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A modulates cyclic nucleotide signaling, suggesting potential therapeutic applications in neurological and psychiatric disorders. While specific in-vivo dosage and administration data for this compound in mice are not extensively detailed in publicly available literature, this document provides a comprehensive guide based on its known mechanism of action and established protocols for compound administration in murine models. The following sections detail the mechanism of action, general experimental protocols, and data presentation guidelines for the use of this compound in preclinical research.

Mechanism of Action: PDE10A Inhibition

This compound exerts its pharmacological effects by inhibiting the PDE10A enzyme. PDE10A is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in numerous intracellular signaling cascades. By inhibiting PDE10A, this compound leads to an accumulation of cAMP and cGMP in striatal medium spiny neurons, thereby modulating neuronal activity. This mechanism is of significant interest for treating disorders associated with basal ganglia dysfunction.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound as a PDE10A inhibitor.

Quantitative Data Summary

Specific quantitative data on the dosage, administration, and efficacy of this compound in mice is limited in the available literature. However, one study notes that this compound "Reverses MK 801-induced hyperactivity in vivo," indicating its use in murine behavioral models. For general guidance, the following table summarizes typical administration parameters for investigational compounds in mice. Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific experimental model.

ParameterOral (gavage)Intraperitoneal (IP)Intravenous (IV) - Tail VeinSubcutaneous (SC)
Dosage Range Highly dependent on compound solubility, bioavailability, and efficacy. A typical starting range for a novel small molecule could be 1-50 mg/kg.Generally lower than oral doses due to higher bioavailability. A starting range could be 0.1-20 mg/kg.Typically the lowest dose due to direct entry into circulation. A starting range could be 0.05-10 mg/kg.Dosage can be similar to or slightly higher than IP, depending on absorption rate. A starting range could be 0.1-30 mg/kg.
Volume < 10 mL/kg< 10 mL/kg< 5 mL/kg< 10 mL/kg
Frequency Once or twice dailyOnce or twice dailyOnce daily or as required by pharmacokinetic profileOnce or twice daily
Vehicle Water, saline, 0.5% methylcellulose, corn oilSaline, PBS, DMSO/saline mixtureSaline, PBS, specific buffered solutionsSaline, PBS, sterile water

Experimental Protocols

The following are detailed, generalized protocols for the administration of a compound like this compound to mice. Note: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of Dosing Solution
  • Determine the appropriate vehicle: The choice of vehicle will depend on the solubility of this compound. For initial studies, a vehicle such as saline with a small percentage of a solubilizing agent (e.g., DMSO, Tween 80) may be used. Ensure the final concentration of the solubilizing agent is non-toxic to the animals.

  • Calculate the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the concentration of the dosing solution (mg/mL).

  • Preparation: Weigh the required amount of this compound and dissolve it in the chosen vehicle. Ensure the solution is homogenous. For parenteral routes, the solution must be sterile-filtered.

Administration Routes
  • Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.

  • Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth and pass it over the tongue into the esophagus.

  • Administration: Slowly administer the calculated volume of the dosing solution.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress or regurgitation.

  • Animal Restraint: Restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the solution.

  • Post-Administration Monitoring: Monitor the animal for any signs of discomfort or leakage from the injection site.

  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.

  • Animal Restraint: Place the mouse in a restraining device.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Injection: Insert a 27-30 gauge needle into the vein and slowly inject the solution. Successful injection will be indicated by a lack of resistance and no bleb formation.

  • Post-Administration Monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Experimental Workflow: Reversal of MK-801-Induced Hyperactivity

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in a model of NMDA receptor antagonist-induced hyperactivity.

cluster_workflow A Animal Acclimation (1 week) B Habituation to Open Field Arena (30 min/day for 3 days) A->B C Baseline Activity Measurement (30 min) B->C D Compound Administration (this compound or Vehicle) C->D E Pre-treatment Period (e.g., 30-60 min) D->E F MK-801 Administration (e.g., 0.2 mg/kg, IP) E->F G Locomotor Activity Measurement (e.g., 60-120 min) F->G H Data Analysis (e.g., Distance traveled, rearing frequency) G->H

Caption: Workflow for assessing this compound in an MK-801 hyperactivity model.

Conclusion

This compound is a valuable research tool for investigating the role of PDE10A in the central nervous system. While specific dosage and administration protocols for mice are not yet well-established in the public domain, the information and generalized protocols provided in these application notes offer a solid foundation for researchers to design and conduct their own in-vivo studies. It is imperative to perform preliminary dose-finding and tolerability studies to establish a safe and effective dose range for this compound in the specific mouse model and experimental paradigm being utilized.

Application Notes and Protocols for TC-E 5005 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5005 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] PDE10A plays a crucial role in regulating cyclic nucleotide signaling (cAMP and cGMP), which is integral to various physiological processes, including those in the central nervous system.[2][3] By inhibiting PDE10A, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways. This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of PDE10A inhibition in neurological and psychiatric disorders.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel PDE10A inhibitors. The protocols are designed for both biochemical and cell-based assay formats, suitable for academic and industrial drug discovery settings.

Mechanism of Action and Signaling Pathway

PDE10A hydrolyzes both cAMP and cGMP, acting as a key regulator of signal transduction in the brain.[2] Inhibition of PDE10A by compounds like this compound leads to an accumulation of these second messengers, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), leading to the phosphorylation of various downstream targets. This modulation of cyclic nucleotide signaling is a promising strategy for the treatment of central nervous system disorders.[2][3]

PDE10A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC Activation ATP_GTP ATP / GTP cAMP_cGMP cAMP / cGMP ATP_GTP->cAMP_cGMP Conversion PDE10A PDE10A cAMP_cGMP->PDE10A Hydrolysis PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activation AMP_GMP AMP / GMP PDE10A->AMP_GMP Downstream Downstream Effectors PKA_PKG->Downstream Phosphorylation Response Cellular Response Downstream->Response TCE5005 This compound TCE5005->PDE10A Inhibition

Caption: PDE10A signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound exhibits high potency and selectivity for PDE10A. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human phosphodiesterase enzymes.

EnzymeIC50 (nM)
PDE10A7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B>5000
PDE4A>5000
PDE6>5000
PDE8A>5000
PDE9A>5000

Data sourced from Tocris Bioscience.

Experimental Protocols

Biochemical HTS Assay: Scintillation Proximity Assay (SPA)

This protocol describes a robust and sensitive method for measuring PDE10A activity and its inhibition by test compounds in a high-throughput format. The assay is based on the conversion of [³H]-cAMP to [³H]-AMP, which preferentially binds to yttrium silicate SPA beads, generating a detectable signal.[4]

Materials:

  • Recombinant human PDE10A enzyme

  • [³H]-cAMP

  • Yttrium Silicate SPA beads

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 18 mM IBMX

  • This compound (as a positive control)

  • Test compounds

  • 384-well microplates

Workflow Diagram:

SPA_Workflow A Dispense Test Compounds and this compound (Control) to 384-well plate B Add PDE10A Enzyme A->B C Incubate at Room Temperature B->C D Initiate Reaction by adding [³H]-cAMP Substrate C->D E Incubate to allow for enzymatic reaction D->E F Terminate Reaction with Stop Solution E->F G Add SPA Beads F->G H Incubate to allow bead settling G->H I Read plate on a scintillation counter H->I Cell_Assay_Workflow A Seed PDE10A-CRE-Luciferase cells in a 384-well plate B Incubate cells overnight A->B C Replace culture medium with assay medium containing Test Compounds and this compound B->C D Incubate for a defined period (e.g., 6 hours) C->D E Add Luciferase Assay Reagent D->E F Incubate for 5 minutes to lyse cells and stabilize signal E->F G Read luminescence F->G

References

Troubleshooting & Optimization

TC-E 5005 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TC-E 5005, a potent and selective PDE10A inhibitor.[1][2] Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 10 mM in DMSO.[1] For most in vitro assays, it is standard practice to prepare a high-concentration stock solution in 100% DMSO.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue known as precipitation or "crashing out." It occurs because this compound, like many small molecule inhibitors designed to interact with hydrophobic binding pockets, is poorly soluble in aqueous solutions.[3] When the high-concentration DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate out of the solution.[3]

Q3: How can I prevent my compound from precipitating in my aqueous-based assay?

A3: Several strategies can be employed to prevent precipitation. First, ensure the final concentration of DMSO in your assay is kept low (typically below 1%, and ideally below 0.5%), though even this may not be sufficient for highly insoluble compounds.[3] Other techniques include using a co-solvent system, reducing the final concentration of this compound in the assay, or using solubility-enhancing excipients. It is also crucial to add the DMSO stock to the aqueous solution with vigorous vortexing or mixing to ensure rapid dispersion.

Q4: Could inconsistent results in my cell-based assays be related to the solubility of this compound?

A4: Absolutely. Poor solubility is a frequent cause of inconsistent and non-reproducible results in cell-based assays.[4] If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended, which can lead to an underestimation of its potency (e.g., higher IC50 values).[4] Always visually inspect your prepared solutions for any signs of precipitation before use.

Solubility Data

The known solubility of this compound is summarized below. For other solvents, it is recommended to perform small-scale solubility tests.

SolventMaximum Solubility
Dimethyl Sulfoxide (DMSO)10 mM

Troubleshooting Guide for this compound Solubility Issues

This guide provides a step-by-step approach to address solubility challenges with this compound.

Problem 1: Difficulty Dissolving this compound to Create a Stock Solution

If you are having trouble dissolving the solid this compound powder in DMSO, follow this protocol:

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 270.33 g/mol ).[2]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a water bath at 37°C for 5-10 minutes. Caution: Check the compound's stability at elevated temperatures if this information is available.

  • Sonication (Optional): If solids are still visible, place the vial in a bath sonicator for 10-15 minutes. This uses ultrasonic energy to break down aggregates and facilitate dissolution.[4]

  • Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C to minimize degradation and solvent evaporation.[4]

Problem 2: Precipitation Upon Dilution into Aqueous Media

This is the most common challenge. The following workflow can help identify the best approach for your specific experimental setup.

G start Start: this compound DMSO stock precipitates in aqueous buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso lower_dmso Action: Lower final DMSO concentration and re-test. check_dmso->lower_dmso No check_compound_conc Is final this compound concentration as low as possible? check_dmso->check_compound_conc Yes lower_dmso->check_dmso fail Issue Persists: Consider alternative formulation strategies. lower_dmso->fail lower_compound_conc Action: Decrease final compound concentration in the assay. check_compound_conc->lower_compound_conc No use_excipients Advanced Strategy: Use solubility enhancers (e.g., BSA, cyclodextrins). check_compound_conc->use_excipients Yes lower_compound_conc->check_compound_conc lower_compound_conc->fail success Success: Compound is soluble. use_excipients->success use_excipients->fail If not compatible with assay

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocol: Serial Dilution and Use of Excipients

  • Serial Dilution in DMSO: Instead of diluting directly into your aqueous buffer, perform serial dilutions in 100% DMSO first to get closer to your final concentration. This minimizes the amount of highly concentrated stock added to the aqueous phase.

  • Order of Addition: Add the small volume of DMSO stock to a larger volume of your aqueous buffer while vortexing. Do not add the aqueous buffer to the DMSO stock.

  • Inclusion of Serum: If compatible with your assay, increasing the percentage of serum (e.g., FBS) in the cell culture medium can help solubilize hydrophobic compounds through protein binding.

  • Use of Pluronic F-68: For cell-free assays, consider adding a small amount of a non-ionic surfactant like Pluronic F-68 to your buffer to aid in creating a stable dispersion.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[3] If this compound has a basic pKa, slightly lowering the pH of the buffer may increase its solubility. This should be tested empirically.

Biological Context: The PDE10A Signaling Pathway

This compound exerts its effects by inhibiting the phosphodiesterase 10A (PDE10A) enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling.[5][6] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in dopamine signaling pathways.[6][7] By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, thereby modulating neuronal activity.

PDE10A_Pathway cluster_dopamine Dopamine Receptor Signaling D1R Dopamine D1 Receptor AC Adenylyl Cyclase (AC) D1R->AC + D2R Dopamine D2 Receptor D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA + PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream + AMP AMP PDE10A->AMP TCE5005 This compound TCE5005->PDE10A -

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

References

Technical Support Center: TC-E 5005 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-E 5005.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] It is an analog of phenoxybenzamine and is structurally related to other drugs that inhibit the action of prostaglandins, such as papaverine.[2]

Q2: What is the primary mechanism of action of this compound?

This compound functions as a competitive inhibitor of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.

Q3: What are the common research applications of this compound?

This compound is utilized in research to:

  • Study the role of PDE10A in various physiological and pathological processes.

  • Investigate the therapeutic potential of PDE10A inhibition in disorders such as schizophrenia and Huntington's disease.

  • Explore its effects on multidrug resistance-associated protein (MRP)-mediated drug transport.[2]

  • Examine its impact on phenylephrine-induced smooth muscle contraction.[2]

  • Investigate its potential in cancer research through the inhibition of noradrenaline hydroxylation in glioblastoma cells.[2]

  • Reverse MK 801-induced hyperactivity in in vivo models.[1]

Q4: What are the storage conditions for this compound powder?

It is recommended to store the solid compound in a dry and well-ventilated place, away from excessive heat. The storage temperature should be between 18-27°C (65-80°F).[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

In Vitro Experiments

Problem/QuestionPossible Cause(s)Suggested Solution(s)
Inconsistent or no enzyme inhibition observed. Incorrect concentration of this compound: Errors in dilution calculations or weighing.- Double-check all calculations for dilutions.- Use a calibrated balance for accurate weighing.- Prepare fresh stock solutions.
Degradation of this compound: Improper storage of stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C as recommended by the supplier. Protect from light.
Inactive enzyme: Improper storage or handling of the PDE10A enzyme.- Ensure the enzyme is stored at the correct temperature and handled on ice.- Use a fresh batch of enzyme.
Assay interference: Components in the assay buffer or sample are interfering with the reaction.- Run a control with the vehicle (e.g., DMSO) to assess its effect.- Ensure that other components in your assay system do not inhibit the enzyme or interfere with the detection method.
High background signal in the assay. Non-specific binding: The inhibitor or other components are binding non-specifically to the assay plate or detection reagents.- Use plates with low protein-binding properties.- Include a blocking agent (e.g., BSA) in the assay buffer.- Optimize washing steps to remove unbound reagents.
Autofluorescence of this compound: The compound itself fluoresces at the detection wavelength.- Measure the fluorescence of this compound alone at the assay wavelength.- If significant, consider using a different detection method (e.g., colorimetric or luminescent).
Precipitation of this compound in the assay well. Poor solubility: The concentration of this compound exceeds its solubility limit in the assay buffer.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and within the tolerance of the assay.- Test the solubility of this compound in the assay buffer before running the full experiment.

Cell-Based Assays

Problem/QuestionPossible Cause(s)Suggested Solution(s)
Low or no cellular response to this compound. Low cell permeability: this compound may not be efficiently crossing the cell membrane.- Increase the incubation time to allow for sufficient cellular uptake.- Use a permeabilizing agent, if compatible with the assay.
High expression of drug efflux pumps: The cell line may be actively pumping out this compound.- Use cell lines with low expression of efflux pumps like P-glycoprotein (MDR1) or MRPs.- Co-incubate with an inhibitor of these pumps, if appropriate for the experimental question.
Cell toxicity observed. Off-target effects: At higher concentrations, this compound may have effects on other cellular targets.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Use a lower concentration of this compound and a longer incubation time.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) is toxic to the cells.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound against various Phosphodiesterases. [1]

Phosphodiesterase IsoformIC50 (nM)
PDE10A7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B, 4A, 6, 8A, 9A>5000

Experimental Protocols

Protocol: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • This compound

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 0.03% Tween 20, pH 7.6)

  • Binding agent (for fluorescence polarization)

  • 96-well black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Reaction:

    • Add 25 µL of the diluted this compound or vehicle control (for positive and negative controls) to the wells of the 96-well plate.

    • Add 25 µL of diluted PDE10A enzyme to all wells except the negative control wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the fluorescently labeled substrate to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction by adding the binding agent according to the manufacturer's instructions.

    • Incubate for an additional 15-30 minutes at room temperature.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylate/Guanylate Cyclase Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE10A PDE10A cAMP_cGMP->PDE10A hydrolyzed by PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG activates AMP_GMP AMP/GMP PDE10A->AMP_GMP TCE5005 This compound TCE5005->PDE10A inhibits Downstream_Effectors Downstream Effectors PKA_PKG->Downstream_Effectors Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: PDE10A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare this compound Stock Solution (DMSO) B Serial Dilution of This compound A->B D Add Compound/Controls to Plate B->D C Prepare PDE10A Enzyme and Substrate E Add Enzyme C->E G Add Substrate (Start Reaction) C->G D->E F Pre-incubate E->F F->G H Incubate G->H I Stop Reaction & Add Detection Reagents H->I J Read Plate (Fluorescence Polarization) I->J K Data Analysis (IC50 Determination) J->K

Caption: General experimental workflow for an in vitro PDE10A inhibition assay.

References

Technical Support Center: Optimizing TC-E 5005 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of TC-E 5005 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways.

Q2: Which signaling pathways are affected by this compound?

A2: this compound, through its inhibition of PDE10A, influences several key signaling pathways that are often dysregulated in disease states, including:

  • cAMP/PKA and cGMP/PKG Pathways: The primary effect of this compound is the activation of these pathways due to the accumulation of cAMP and cGMP.

  • Downstream Effector Pathways: These primary pathways, in turn, can modulate other critical signaling networks involved in cell proliferation, survival, and differentiation, such as the Wnt/β-catenin, MAPK/ERK, and PI3K/AKT pathways.

Q3: What is a recommended starting concentration range for this compound in an IC50 experiment?

A3: For a novel experiment, it is advisable to start with a broad concentration range to determine the approximate potency of this compound in your specific cell system. A common approach is to perform a preliminary experiment with a wide range of concentrations, for example, from 10 nM to 100 µM, using 10-fold serial dilutions. Once an effective range is identified, a subsequent experiment with a narrower range and smaller dilution factors (e.g., 2-fold or 3-fold serial dilutions) can be performed to accurately determine the IC50.

Q4: How should I prepare and handle this compound for cell-based assays?

A4: Proper handling is crucial for obtaining reliable and reproducible results.

  • Solubility: Based on available information, this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. Ensure the final concentration of DMSO in the assay wells is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the microplate. 4. Compound precipitation.1. Ensure a homogeneous cell suspension before and during plating. 2. Use calibrated pipettes and consider using automated liquid handlers for improved precision. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 4. Visually inspect for precipitates after adding the compound to the media. If precipitation occurs, try lowering the starting concentration or using a different solvent system if compatible with your cells.
No dose-response curve or a very shallow curve 1. The concentration range is too high or too low. 2. The incubation time is too short or too long. 3. The compound is inactive in the chosen cell line. 4. The assay is not sensitive enough.1. Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM) to find the inhibitory range. 2. Optimize the incubation time by performing a time-course experiment (e.g., 24h, 48h, 72h). 3. Verify the expression and activity of PDE10A in your cell line. 4. Ensure your cell viability or other readout assay is optimized and has a sufficient signal-to-noise ratio.
IC50 value is significantly different from published data 1. Different cell line or passage number used. 2. Variations in experimental conditions (e.g., cell density, media components, incubation time). 3. Differences in compound purity or handling. 4. Different data analysis methods.1. Use the same cell line and passage number as the reference study, if possible. 2. Standardize all experimental parameters and report them in detail. 3. Use a high-purity compound and follow proper handling and storage procedures. 4. Use a consistent and appropriate non-linear regression model to calculate the IC50.
Cell death observed in vehicle control wells 1. DMSO concentration is too high. 2. The cells are unhealthy or stressed.1. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%). 2. Use cells at a low passage number and ensure they are in the logarithmic growth phase before seeding.

Experimental Protocols

Protocol 1: IC50 Determination using MTT Assay

This protocol outlines a general procedure for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line expressing PDE10A

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is common to prepare these at 2x the final concentration.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Visualizations

PDE10A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC TC_E_5005 This compound PDE10A PDE10A TC_E_5005->PDE10A cAMP_cGMP cAMP / cGMP PDE10A->cAMP_cGMP Hydrolysis AMP_GMP AMP / GMP AC_GC->cAMP_cGMP Synthesis ATP_GTP ATP / GTP ATP_GTP->AC_GC PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activation cAMP_cGMP->AMP_GMP Hydrolysis Wnt Wnt/β-catenin Pathway PKA_PKG->Wnt MAPK MAPK/ERK Pathway PKA_PKG->MAPK PI3K PI3K/AKT Pathway PKA_PKG->PI3K Proliferation Proliferation Wnt->Proliferation MAPK->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Cell_Cycle Cell Cycle Progression Proliferation->Cell_Cycle IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of this compound incubate_overnight->prepare_compound treat_cells Treat cells with This compound prepare_compound->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic start High Variability in Replicates? check_seeding Check Cell Seeding and Pipetting start->check_seeding Yes no_curve No Dose-Response Curve? start->no_curve No check_edge_effects Address Edge Effects check_seeding->check_edge_effects check_precipitation Check for Compound Precipitation check_edge_effects->check_precipitation end Problem Solved check_precipitation->end adjust_concentration Adjust Concentration Range no_curve->adjust_concentration Yes no_curve->end No optimize_time Optimize Incubation Time adjust_concentration->optimize_time check_target Verify PDE10A Expression optimize_time->check_target check_target->end

Technical Support Center: Troubleshooting TC-E 5005 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective phosphodiesterase 10A (PDE10A) inhibitor, TC-E 5005, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways. This compound has also been described as a selective inhibitor of the multidrug resistance-associated protein (MRP).[2] Its chemical formula is C₁₅H₁₈N₄O and it has a molecular weight of 270.33 g/mol .[2]

Q2: What are the common research applications of this compound in animal models?

This compound is primarily used in neuroscience research, particularly in models of psychiatric and neurodegenerative disorders. A key application is its ability to reverse MK-801-induced hyperactivity in vivo, suggesting its potential in the study of psychosis and schizophrenia.[1] As a PDE10A inhibitor, it is a valuable tool for investigating the role of the PDE10A enzyme and its associated signaling pathways in various physiological and pathological processes.

Q3: What are the general guidelines for formulating this compound for in vivo administration?

While specific, validated formulation protocols for this compound are not widely published, general approaches for similar small molecule inhibitors can be adapted. Due to its likely hydrophobic nature, this compound may require a vehicle containing a solubilizing agent. A common starting point for formulation development includes assessing solubility in various biocompatible solvents and vehicle systems.

Q4: What are the recommended routes of administration for this compound in rodents?

Common routes of administration for systemic effects in rodents include intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO). The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and the formulation of this compound.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during the in vivo delivery of this compound.

Problem Potential Cause Suggested Solution
Precipitation of this compound in vehicle - Poor solubility of this compound in the chosen vehicle.- Incorrect pH of the solution.- Low temperature.- Test a range of biocompatible vehicles (e.g., DMSO, PEG400, Tween 80, cyclodextrins in saline).- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.- Gently warm the solution during preparation (ensure the compound is heat-stable).- Prepare fresh solutions for each experiment.
Animal distress or adverse reactions post-injection (e.g., lethargy, agitation, localized irritation) - Vehicle toxicity.- High concentration of the compound.- Rapid injection rate.- Off-target effects of this compound.- Conduct a vehicle-only toxicity study to rule out vehicle effects.- Reduce the concentration of this compound and adjust the injection volume accordingly.- Administer the injection more slowly.- Monitor animals closely for any signs of toxicity and consider reducing the dose.
Lack of expected pharmacological effect - Inadequate dosage.- Poor bioavailability via the chosen route of administration.- Degradation of the compound.- Incorrect formulation leading to poor absorption.- Perform a dose-response study to determine the optimal dose.- Consider an alternative route of administration with potentially higher bioavailability (e.g., IP vs. PO).- Ensure proper storage of the compound and formulation to prevent degradation.- Re-evaluate the formulation to enhance solubility and absorption.
High variability in experimental results - Inconsistent dosing technique.- Instability of the formulation.- Differences in animal strain, age, or sex.- Ensure all personnel are properly trained in the chosen administration technique.- Prepare fresh formulations for each cohort of animals.- Standardize the animal model characteristics (strain, age, sex) across all experimental groups.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific experimental needs.

Protocol 1: Formulation of a PDE10A Inhibitor for Intraperitoneal (IP) Injection in Mice

This protocol is a starting point and is based on common practices for formulating hydrophobic small molecules for in vivo use.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile 0.9% saline

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG400 (e.g., 30-40% of the final volume) and vortex until the solution is clear.

  • Add Tween 80 (e.g., 5% of the final volume) and vortex.

  • Bring the solution to the final volume with sterile 0.9% saline, vortexing to ensure a homogenous suspension.

  • Visually inspect the solution for any precipitation before administration.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Procedure:

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right or left quadrant of the abdomen.

  • Insert a 25-27 gauge needle at a 15-20 degree angle to avoid puncturing internal organs.

  • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.

  • Inject the formulated this compound slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Quantitative Data Summary

Since specific quantitative data for this compound in vivo administration is limited in publicly available literature, the following tables provide general guidelines for administration volumes in common animal models.

Table 1: Recommended Maximum Injection Volumes for Mice

Route of AdministrationVolume (mL/kg)Needle Gauge
Intraperitoneal (IP)1025-27
Subcutaneous (SC)1025-27
Oral (PO)1020-22 (gavage needle)
Intravenous (IV)527-30

Table 2: In Vitro Potency of this compound against various Phosphodiesterases

PDE IsoformIC₅₀ (nM)
PDE10A7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B, 4A, 6, 8A, 9A>5000

Data from Tocris Bioscience.[1]

Visualizations

Signaling Pathway

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR AC Adenylyl Cyclase D1R->AC D2R->AC A2AR->AC cAMP cAMP AC->cAMP ATP ATP ATP AMP AMP cAMP->AMP PDE10A PKA Protein Kinase A cAMP->PKA PDE10A PDE10A TCE5005 This compound TCE5005->PDE10A Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors

Caption: Simplified signaling pathway of PDE10A inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Measurements Baseline Behavioral/ Physiological Measurements Animal_Acclimation->Baseline_Measurements Randomization Randomize Animals into Treatment Groups Baseline_Measurements->Randomization TC-E_5005_Preparation Prepare this compound Formulation Randomization->TC-E_5005_Preparation Administration Administer this compound or Vehicle TC-E_5005_Preparation->Administration Post_Dose_Monitoring Monitor for Adverse Effects Administration->Post_Dose_Monitoring Behavioral_Testing Behavioral/Pharmacological Testing Post_Dose_Monitoring->Behavioral_Testing Tissue_Collection Tissue/Blood Collection Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies with this compound.

Logical Relationship

Troubleshooting_Logic Issue_Observed Issue Observed (e.g., No Effect) Check_Formulation Is the formulation clear and stable? Issue_Observed->Check_Formulation Check_Dose Is the dose appropriate? Check_Formulation->Check_Dose Yes Reformulate Reformulate Check_Formulation->Reformulate No Check_Route Is the administration route optimal? Check_Dose->Check_Route Yes Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response No Check_Animals Are animal model parameters consistent? Check_Route->Check_Animals Yes Change_Route Consider Alternative Route Check_Route->Change_Route No Standardize_Animals Standardize Animal Model Check_Animals->Standardize_Animals No Re-evaluate_Hypothesis Re-evaluate Hypothesis Check_Animals->Re-evaluate_Hypothesis Yes

Caption: Logical troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Improving the Bioavailability of TC-E 5005

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. The bioavailability and optimal formulation for TC-E 5005 have not been extensively characterized in publicly available literature. The following troubleshooting guides and FAQs are based on general principles for improving the bioavailability of research compounds and may require significant adaptation for this compound based on its specific physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low or inconsistent efficacy. Could this be a bioavailability issue?

A1: Yes, low or variable efficacy in vivo is a common indicator of poor bioavailability. This can be due to several factors, including poor aqueous solubility, low permeability across biological membranes, and significant first-pass metabolism. It is crucial to first characterize the physicochemical properties of your specific batch of this compound to diagnose the underlying cause.

Q2: What are the first steps I should take to investigate the bioavailability of this compound?

A2: A stepwise approach is recommended:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound sample using methods like LC-MS and NMR.

  • Determine Aqueous Solubility: Measure the solubility of this compound in relevant physiological buffers (e.g., pH 1.2, 6.8, and 7.4) to simulate the gastrointestinal tract.

  • Assess Permeability: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate the intestinal permeability of this compound.

  • Evaluate LogP: The octanol-water partition coefficient (LogP) will provide insight into the lipophilicity of the compound, which influences both solubility and permeability.

Q3: What are some common formulation strategies to improve the oral bioavailability of a compound with low aqueous solubility?

A3: For compounds with dissolution rate-limited absorption, several formulation strategies can be employed.[1][2][3][4][5][6][7] These include:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area available for dissolution.[4][8]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can significantly enhance its solubility and dissolution rate.[1][5]

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve solubility and absorption.[3][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[1][6]

  • Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[4][6]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound
Potential Cause Troubleshooting Steps Expected Outcome
Highly Crystalline Nature 1. Attempt to generate an amorphous solid dispersion by co-milling or solvent evaporation with a suitable polymer (e.g., PVP, HPMC). 2. Evaluate the dissolution profile of the amorphous form compared to the crystalline form.Increased dissolution rate and apparent solubility.
Hydrophobic Molecule 1. Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS). 2. Screen various oils, surfactants, and co-surfactants to find a stable and effective formulation.Formation of a microemulsion or nanoemulsion upon dilution in aqueous media, leading to improved solubilization.
Lack of Ionizable Groups 1. Investigate the use of co-solvents (e.g., PEG 400, propylene glycol) in the formulation to enhance solubility. 2. Explore complexation with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD).Increased concentration of this compound in solution.
Issue 2: Low Permeability of this compound
Potential Cause Troubleshooting Steps Expected Outcome
High Polarity or Molecular Weight 1. Co-administer this compound with a permeation enhancer (use with caution and thorough toxicity evaluation). 2. Investigate prodrug strategies to mask polar functional groups and increase lipophilicity.[2]Increased transport across intestinal epithelial cell models (e.g., Caco-2).
Efflux Transporter Substrate 1. Conduct in vitro transporter assays (e.g., using P-gp overexpressing cell lines) to determine if this compound is a substrate for efflux pumps. 2. If it is a substrate, consider co-administration with a known efflux inhibitor (for research purposes only).Reduced efflux and increased intracellular accumulation of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.[8]

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or bead mill

  • Particle size analyzer (e.g., dynamic light scattering)

Procedure:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the milling media to the pre-suspension at a specified bead-to-drug ratio (e.g., 1:1 by weight).

  • Mill the suspension at a set speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 1-4 hours).

  • Periodically withdraw samples to monitor particle size distribution.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media by sieving.

  • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Perform dissolution studies on the nanosuspension and compare the results to the unmilled drug.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To improve the solubility and oral absorption of this compound by formulating it in a lipid-based system.[1][3]

Materials:

  • This compound

  • Oil phase (e.g., Labrafil M 1944 CS, Capryol 90)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture gently (e.g., to 40°C) and vortex until a homogenous isotropic mixture is formed. c. Dissolve the required amount of this compound in the mixture with continuous stirring.

  • Characterization: a. Self-Emulsification Performance: Add a small amount of the SEDDS formulation to a specified volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation. Observe the rate of emulsification and the appearance of the resulting emulsion. b. Droplet Size Analysis: Measure the globule size and PDI of the formed emulsion using a particle size analyzer. c. In Vitro Dissolution: Perform dissolution studies of the this compound-loaded SEDDS in a relevant dissolution medium.

Data Presentation

Table 1: Example Solubility Data for this compound in Various Media

Medium pH Solubility (µg/mL)
Deionized Water~7.0[Insert Experimental Data]
Simulated Gastric Fluid (SGF)1.2[Insert Experimental Data]
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5[Insert Experimental Data]
Fed State Simulated Intestinal Fluid (FeSSIF)5.0[Insert Experimental Data]

Table 2: Example Permeability Data for this compound from PAMPA Assay

Compound Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Classification
This compound[Insert Experimental Data][Low/High]
Propranolol (High Permeability Control)> 10High
Atenolol (Low Permeability Control)< 1Low

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Formulation Strategy cluster_evaluation Evaluation problem Low In Vivo Efficacy of this compound solubility Aqueous Solubility (pH 1.2, 6.8, 7.4) problem->solubility permeability Permeability Assay (PAMPA / Caco-2) problem->permeability logp LogP Determination problem->logp low_solubility Low Solubility Identified solubility->low_solubility low_permeability Low Permeability Identified permeability->low_permeability formulation Select Formulation Approach: - Particle Size Reduction - Solid Dispersion - Lipid-Based System low_solubility->formulation prodrug Consider Prodrug Approach low_permeability->prodrug dissolution In Vitro Dissolution Testing formulation->dissolution prodrug->dissolution pk_study In Vivo Pharmacokinetic Study dissolution->pk_study outcome Improved Bioavailability pk_study->outcome

Caption: Workflow for troubleshooting and improving the bioavailability of this compound.

It is important to note that the mechanism of action of this compound has been described differently in various sources, with some identifying it as a PDE10A inhibitor and others as an inhibitor of the multidrug resistance-associated protein (MRP).[9][10] This discrepancy highlights the need for thorough characterization of the specific compound being used in any research setting. The signaling pathways involved would be distinct for each of these targets.

For instance, if this compound is acting as a PDE10A inhibitor, it would modulate cyclic nucleotide signaling. Conversely, as an MRP inhibitor, it would affect the transport of various substrates across cell membranes.

signaling_pathway_placeholder cluster_pde10a If this compound is a PDE10A Inhibitor cluster_mrp If this compound is an MRP Inhibitor TCE_PDE This compound PDE10A PDE10A TCE_PDE->PDE10A inhibits cAMP cAMP PDE10A->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression_PDE Gene Expression CREB->Gene_Expression_PDE regulates TCE_MRP This compound MRP MRP Transporter TCE_MRP->MRP inhibits Substrate_In Intracellular Substrate Substrate_Out Extracellular Space Substrate_In->Substrate_Out efflux via MRP

Caption: Potential signaling pathway interactions of this compound depending on its molecular target.

References

TC-E 5005 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-E 5005. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Quality Control and Purity Assessment

Q1: What are the recommended quality control specifications for this compound?

A1: Due to the limited publicly available data for specific batch release specifications of this compound, a generalized set of quality control parameters is provided below based on industry standards for small molecule inhibitors. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific data.

Table 1: General Quality Control Specifications for this compound

ParameterMethodSpecification
Identity
¹H NMRConforms to structure
Mass Spectrometry (MS)Conforms to molecular weight (270.33 g/mol )
Purity
HPLC≥98% (typically ≥99%)[1]
Appearance
Visual InspectionWhite to off-white solid
Solubility
DMSO≥ 10 mg/mL
Ethanol≥ 5 mg/mL

Q2: How can I verify the identity and purity of my this compound sample?

A2: It is crucial to verify the identity and purity of your this compound sample, especially if it has been in storage or if you are observing unexpected experimental results. Here are detailed protocols for key analytical methods.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general procedure for determining the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 10 µg/mL.

  • Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines a general method for confirming the molecular weight of this compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 271.15.

Troubleshooting Guide

Q3: I am observing lower than expected potency of this compound in my cell-based assay. What could be the issue?

A3: Several factors can contribute to lower than expected potency. The following troubleshooting guide addresses common issues.

Table 2: Troubleshooting Low Potency of this compound

Potential CauseTroubleshooting Steps
Compound Degradation ∙ Verify the purity of your this compound stock by HPLC. ∙ If degradation is observed, use a fresh, unopened vial of the compound. ∙ Ensure proper storage conditions (at +4°C, protected from light)[1].
Incorrect Concentration ∙ Double-check all calculations for preparing working solutions. ∙ If possible, confirm the concentration of your stock solution using a spectrophotometer, if a reference extinction coefficient is available.
Solubility Issues ∙ Visually inspect your final assay medium for any precipitation of the compound. ∙ Consider preparing a more concentrated stock solution in DMSO and diluting it further in the assay medium to minimize the final DMSO concentration.
Cell Line Insensitivity ∙ Confirm that your cell line expresses the target protein (PDE10A or MRP). ∙ Some cell lines may have compensatory mechanisms that reduce their sensitivity to the inhibitor. Consider using a different cell line known to be responsive.
Assay Conditions ∙ Optimize the incubation time with the inhibitor. ∙ Ensure that the final DMSO concentration in your assay is not affecting cell viability or the assay readout.

Signaling Pathways

Q4: Can you provide a diagram of the signaling pathway inhibited by this compound?

A4: this compound is a known inhibitor of Phosphodiesterase 10A (PDE10A) and is also reported to inhibit the Multidrug Resistance-Associated Protein (MRP). Below are diagrams illustrating these pathways.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activation AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC Stimulation cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE10A PDE10A cAMP_cGMP->PDE10A PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activation AMP_GMP AMP/GMP PDE10A->AMP_GMP Hydrolysis TCE5005 This compound TCE5005->PDE10A Inhibition Downstream_Effectors Downstream Effectors PKA_PKG->Downstream_Effectors Phosphorylation

Caption: PDE10A Signaling Pathway Inhibition by this compound.

MRP_Inhibition_Workflow cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular MRP1 MRP1 Transporter ADP ADP + Pi MRP1->ADP Effluxed_Drug Effluxed Drug MRP1->Effluxed_Drug Efflux Drug Chemotherapeutic Drug Drug->MRP1 Binding TCE5005 This compound TCE5005->MRP1 Inhibition ATP ATP ATP->MRP1 Hydrolysis

Caption: Inhibition of MRP1-mediated drug efflux by this compound.

Frequently Asked Questions (FAQs)

Q5: What is the known mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG). Additionally, this compound has been described as a selective inhibitor of the multidrug resistance-associated protein (MRP)[2], which is an ATP-binding cassette (ABC) transporter involved in the efflux of various drugs from cells.

Q6: What are the potential degradation pathways for this compound?

Q7: How should I prepare a stock solution of this compound and how should it be stored?

A7: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, the solid compound should be stored at +4°C, protected from light[1]. Once in solution, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

References

Technical Support Center: Managing Potential TC-E 5005 Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter autofluorescence when using TC-E 5005 in imaging experiments. While there is no definitive literature confirming the autofluorescent properties of this compound, its chemical structure, which contains a fused aromatic ring system, suggests a potential for intrinsic fluorescence. This guide offers strategies to identify and mitigate potential autofluorescence from this compound and other small molecules.

Troubleshooting Guide

Q1: I am observing unexpected fluorescence in my imaging channel when using this compound. How can I determine if it's autofluorescence from the compound?

A1: The first step is to systematically rule out other sources of fluorescence and confirm that the signal originates from this compound.

Experimental Workflow to Identify Compound Autofluorescence

cluster_0 Sample Preparation cluster_1 Imaging cluster_2 Analysis Unstained Cells/Tissue Unstained Cells/Tissue Acquire Images Acquire Images Unstained Cells/Tissue->Acquire Images Vehicle Control Vehicle Control Vehicle Control->Acquire Images This compound Only This compound Only This compound Only->Acquire Images Fully Stained Sample Fully Stained Sample Fully Stained Sample->Acquire Images Compare Signals Compare Signals Acquire Images->Compare Signals Signal in this compound only? Signal in this compound only? Compare Signals->Signal in this compound only? Conclusion 1 Autofluorescence likely from this compound Signal in this compound only?->Conclusion 1 Yes Conclusion 2 Autofluorescence from other sources or no issue Signal in this compound only?->Conclusion 2 No

Caption: Workflow to confirm this compound autofluorescence.

Detailed Steps:

  • Image an unstained sample: This will reveal the baseline autofluorescence of your cells or tissue.

  • Image a vehicle control sample: This accounts for any fluorescence from the solvent used to dissolve this compound.

  • Image a sample treated only with this compound: Observe if there is a fluorescent signal in your channel of interest that is above the background of the unstained and vehicle controls.

  • Perform spectral imaging: If your microscope is equipped for it, acquire a lambda scan of the this compound-only sample to determine its excitation and emission spectra.

Q2: I've confirmed that this compound is causing autofluorescence. How can I reduce its impact on my experiment?

A2: There are several strategies you can employ, ranging from optimizing your imaging parameters to using advanced processing techniques.

Troubleshooting Flowchart for Mitigating Autofluorescence

Start Autofluorescence Detected Optimize Imaging Optimize Imaging Parameters Start->Optimize Imaging Spectral Unmixing Use Spectral Unmixing Optimize Imaging->Spectral Unmixing If signal overlap persists Result Signal to Noise Improved Optimize Imaging->Result Photobleaching Apply Photobleaching Spectral Unmixing->Photobleaching If unmixing is insufficient Spectral Unmixing->Result Chemical Quenching Consider Chemical Quenching Photobleaching->Chemical Quenching If photobleaching affects target signal Photobleaching->Result Chemical Quenching->Result

Caption: Decision-making flowchart for autofluorescence reduction.

FAQs

Q: What are common sources of autofluorescence in biological samples?

A: Autofluorescence can originate from endogenous molecules within cells and tissues.[1][2][3] Common sources are summarized in the table below.

SourceExcitation Max (nm)Emission Max (nm)Notes
Collagen/Elastin 340-400420-470Prevalent in connective tissue.
NADH/NADPH 340-360440-470Key metabolic coenzymes.
Flavins (FAD, FMN) 450520-540Involved in cellular respiration.
Lipofuscin 340-420450-650"Age pigment" that accumulates in lysosomes.[4]
Aldehyde Fixatives BroadBroadCan induce fluorescence by cross-linking proteins.[3][5][6]

Q: Can I use different fluorophores to avoid the autofluorescence from this compound?

A: Yes, if you have characterized the emission spectrum of the this compound autofluorescence. Choose a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum.[4] For example, if this compound autofluorescence is strongest in the blue and green channels, consider using red or far-red dyes for your specific labels.[4]

Q: Are there any chemical treatments to reduce autofluorescence?

A: Several chemical treatments can quench autofluorescence. However, these should be used with caution as they can sometimes affect the specific fluorescent signal as well.

  • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence from fixation.[5][6]

  • Sudan Black B: Effective at quenching lipofuscin-based autofluorescence.[5][7]

  • Commercial Quenching Reagents: Products like TrueVIEW™ can be effective against a broad range of autofluorescence sources.[3][4]

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Subtraction

Spectral unmixing is a powerful technique to separate the fluorescence signal of your probe from the autofluorescence background.[1][8][9]

Methodology:

  • Acquire a Reference Spectrum for Autofluorescence:

    • Prepare a control sample containing only the source of autofluorescence (e.g., unstained cells or cells treated with this compound only).

    • Using a confocal microscope with a spectral detector, perform a lambda scan to acquire the emission spectrum of the autofluorescence.

  • Acquire a Reference Spectrum for Your Fluorophore:

    • Prepare a sample stained only with your specific fluorescent probe.

    • Acquire its emission spectrum using the same settings as in step 1.

  • Acquire a Spectral Image of Your Experimental Sample:

    • Image your fully stained experimental sample (containing both the specific probe and the autofluorescence source) across the same spectral range.

  • Perform Linear Unmixing:

    • Use the software on your microscope or a program like ImageJ/Fiji to perform linear unmixing.[9]

    • Provide the reference spectra for the autofluorescence and your fluorophore to the software.

    • The software will then computationally separate the two signals, generating an image with the autofluorescence signal removed.[1][8][9][10]

Protocol 2: Photobleaching to Reduce Autofluorescence

Photobleaching can selectively reduce autofluorescence, as it often photobleaches at a different rate than specific fluorophores.[5][7][11][12][13]

Methodology:

  • Determine Optimal Bleaching Time:

    • On a control sample exhibiting autofluorescence, expose a region of interest to high-intensity excitation light from your microscope.

    • Monitor the fluorescence intensity over time to determine how long it takes for the autofluorescence to decrease significantly without substantially affecting your specific signal (if present in a test sample).

  • Pre-Bleach Your Experimental Sample:

    • Before acquiring your final images, expose the entire field of view to the high-intensity light for the predetermined amount of time.

  • Image Your Sample:

    • After photobleaching, switch to your normal imaging settings to acquire images with reduced background autofluorescence.

    • Caution: This method carries the risk of also photobleaching your signal of interest, so careful optimization is crucial.[5]

Signaling Pathway

While the direct signaling pathway of this compound is related to PDE10A inhibition, a common downstream consequence of modulating cyclic nucleotide signaling is the activation of the CREB (cAMP response element-binding protein) pathway. This is a hypothetical relevant pathway.

This compound This compound PDE10A PDE10A This compound->PDE10A inhibits cAMP/cGMP cAMP/cGMP PDE10A->cAMP/cGMP degrades PKA/PKG PKA/PKG cAMP/cGMP->PKA/PKG activates CREB CREB PKA/PKG->CREB phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription activates

Caption: Hypothetical CREB signaling pathway modulation.

References

Validation & Comparative

A Comparative Guide to PDE10A Inhibitors: TC-E 5005, MP-10, and TP-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase 10A (PDE10A) inhibitor TC-E 5005 with other notable inhibitors, MP-10 (also known as PF-2545920) and TP-10. The information presented is based on available preclinical data, offering insights into their potency, selectivity, and functional effects.

Introduction to PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia. It plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A leads to an increase in the levels of these second messengers, which in turn modulates the activity of the direct and indirect pathways of the basal ganglia. This mechanism has generated significant interest in PDE10A inhibitors as potential therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease.

In Vitro Potency and Selectivity

The efficacy of a PDE10A inhibitor is determined by its potency in inhibiting the enzyme and its selectivity over other phosphodiesterase subtypes to minimize off-target effects.

CompoundPDE10A IC50 (nM)Selectivity Profile
This compound 7.28PDE2A (239 nM), PDE11A (779 nM), PDE5A (919 nM), PDE7B (3100 nM), PDE3A (3700 nM), >5000 nM for PDE1B, 4A, 6, 8A, and 9A.
MP-10 (PF-2545920) 0.18 - 0.37Highly selective, with >1000-fold selectivity over other PDE subtypes.[1]
TP-10 0.3 - 0.8Highly selective for PDE10A.

Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against PDE10A and the available data on their selectivity against other PDE subtypes. Lower IC50 values indicate higher potency.

Experimental Protocols

In Vitro PDE10A Inhibition Assay (PDE-Glo™ Assay)

A common method to determine the IC50 of PDE10A inhibitors is the PDE-Glo™ Phosphodiesterase Assay. This luminescent assay measures the amount of cAMP or cGMP remaining after a reaction with PDE10A.

Workflow:

PDE_Glo_Assay cluster_reaction PDE Reaction cluster_detection Detection PDE10A PDE10A Enzyme Product Product PDE10A->Product Hydrolysis Substrate cAMP or cGMP Substrate->Product Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->PDE10A Inhibition Termination Add Termination Buffer (stops reaction) Product->Termination Detection_sol Add Detection Solution (contains PKA) Product->Detection_sol Remaining substrate drives PKA reaction KinaseGlo Add Kinase-Glo® Reagent Luminescence Measure Luminescence

Caption: Workflow of the PDE-Glo™ Phosphodiesterase Assay.

Detailed Steps:

  • Reaction Setup: A reaction mixture is prepared containing the PDE10A enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of the test inhibitor.

  • Incubation: The reaction is incubated to allow the PDE10A enzyme to hydrolyze the substrate.

  • Termination: A termination buffer containing a non-selective PDE inhibitor is added to stop the reaction.

  • Detection: A detection solution containing protein kinase A (PKA) is added. The remaining cAMP or cGMP activates PKA.

  • Luminescence Generation: Kinase-Glo® reagent is added, which measures the amount of ATP consumed by the PKA reaction. The resulting luminescent signal is inversely proportional to the PDE10A activity.

  • Data Analysis: The IC50 value is calculated by plotting the luminescence against the inhibitor concentration.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of PDE10A inhibitors is often evaluated in animal models that mimic certain aspects of human neuropsychiatric disorders.

Reversal of MK-801-Induced Hyperactivity

MK-801 is an NMDA receptor antagonist that induces hyperlocomotor activity in rodents, a behavior considered to be a model for psychosis. The ability of a compound to reverse this hyperactivity is indicative of potential antipsychotic efficacy. This compound has been shown to reverse MK-801-induced hyperactivity in vivo.

Experimental Workflow:

MK801_Model cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimation Acclimation of Animals to Test Environment Pretreatment Pretreatment with Vehicle or Test Compound (e.g., this compound) Acclimation->Pretreatment MK801_Admin Administration of MK-801 Pretreatment->MK801_Admin Activity_Monitoring Monitoring of Locomotor Activity MK801_Admin->Activity_Monitoring Data_Collection Quantification of Locomotor Activity (e.g., distance traveled) Activity_Monitoring->Data_Collection Comparison Comparison between Treatment Groups Data_Collection->Comparison

Caption: Workflow for the MK-801-induced hyperactivity model.

Conditioned Avoidance Response (CAR)

The CAR test is another preclinical model used to predict antipsychotic efficacy. In this task, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Antipsychotic drugs are known to suppress this avoidance behavior. MP-10 has demonstrated activity in the CAR model.[1]

Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is critical for its development. Limited publicly available data exists for a direct comparison of this compound, MP-10, and TP-10. However, studies on MP-10 in non-human primates have provided some insights into its brain penetrance and plasma levels.[2] Further research is needed to fully characterize and compare the pharmacokinetic profiles of these three inhibitors.

Signaling Pathway of PDE10A Inhibition

The therapeutic effects of PDE10A inhibitors are mediated through the modulation of downstream signaling cascades in striatal medium spiny neurons.

PDE10A_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates PDE10A PDE10A Downstream Downstream Signaling (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates AMP AMP PDE10A->AMP Hydrolyzes cAMP TC_E_5005 This compound TC_E_5005->PDE10A Inhibits

Caption: PDE10A inhibition enhances downstream signaling.

By inhibiting PDE10A, compounds like this compound prevent the breakdown of cAMP. This leads to an accumulation of cAMP, increased PKA activity, and subsequent phosphorylation of downstream targets such as DARPP-32 and CREB, ultimately modulating neuronal excitability and gene expression.

Summary and Conclusion

This compound, MP-10, and TP-10 are all potent inhibitors of PDE10A. While direct comparative studies are limited, the available data provides a basis for their evaluation.

  • Potency: All three compounds exhibit high potency for PDE10A in the low nanomolar to sub-nanomolar range.

  • Selectivity: this compound has a well-defined selectivity profile, showing significantly lower potency for other PDE subtypes. MP-10 is also reported to be highly selective.

  • In Vivo Activity: Both this compound and MP-10 have demonstrated efficacy in preclinical models of psychosis, suggesting their potential as antipsychotic agents.

The choice of a specific PDE10A inhibitor for research or development will depend on the specific requirements of the study, including the desired potency, selectivity profile, and pharmacokinetic properties. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head studies are warranted to provide a more definitive comparative analysis of these promising compounds.

References

Validating the Specificity of TC-E 5005 for Phosphodiesterase 10A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 10A (PDE10A) inhibitor TC-E 5005 with other known PDE10A inhibitors. The following sections present quantitative data on inhibitor specificity, detailed experimental methodologies for assessing selectivity, and a visualization of the PDE10A signaling pathway. This information is intended to assist researchers in evaluating the suitability of this compound for their specific research applications.

Data Presentation: Comparative Inhibitor Specificity

The therapeutic and research utility of a pharmacological inhibitor is critically dependent on its specificity for the intended target. The following tables summarize the in vitro potency and selectivity of this compound against a panel of phosphodiesterase enzymes, alongside data for other well-characterized PDE10A inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: In Vitro Potency (IC50) of this compound against various PDE Isoforms. [1]

PDE IsoformThis compound IC50 (nM)
PDE10A7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B>5000
PDE4A>5000
PDE6>5000
PDE8A>5000
PDE9A>5000

Table 2: Comparative Potency of Selected PDE10A Inhibitors.

CompoundPDE10A IC50 (nM)Key Selectivity Information
This compound 7.28 [1][2]High selectivity against a panel of other PDEs.
TAK-0630.30>15,000-fold selectivity over other PDE families.
PF-02545920 (Mardepodect)0.37>1000-fold selectivity over other PDEs.
MP-10Not explicitly stated, but described as highly potent and selective.Highly specific binding to PDE10A with virtually no off-target binding observed in chemoproteomic studies.
CPL5000361Did not inhibit other PDE family members at 100x its IC50.

Experimental Protocols: Assessing Inhibitor Specificity

The determination of inhibitor specificity is a crucial step in drug discovery and pharmacological research. The following are detailed methodologies representative of the key experiments used to validate the specificity of compounds like this compound for PDE10A.

In Vitro Phosphodiesterase Enzyme Inhibition Assay (Fluorescence Polarization)

This assay is a common method to determine the IC50 values of inhibitors against a panel of PDE enzymes.

  • Objective: To quantify the concentration-dependent inhibition of PDE enzyme activity by a test compound.

  • Principle: The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cyclic nucleotide (e.g., cAMP or cGMP) is used as a substrate for the PDE enzyme. In its cyclic form, the small molecule rotates rapidly in solution, resulting in low polarization of emitted light upon excitation. When the PDE enzyme hydrolyzes the substrate to its linear monophosphate form, this product is captured by a specific binding agent, forming a larger complex. This larger complex rotates more slowly, leading to a high polarization signal. An inhibitor of the PDE enzyme will prevent the hydrolysis of the substrate, thus maintaining a low polarization signal.

  • Materials:

    • Recombinant human PDE enzymes (e.g., PDE10A, PDE1B, PDE2A, etc.)

    • Fluorescently labeled substrate (e.g., FAM-cAMP)

    • Binding agent (specific for the linearized substrate)

    • Assay buffer

    • Test compound (e.g., this compound) and control inhibitors

    • 96-well or 384-well microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • A dilution series of the test compound is prepared in the assay buffer.

    • The recombinant PDE enzyme and the fluorescently labeled substrate are added to the wells of the microplate.

    • The test compound dilutions are then added to the respective wells. Control wells containing no inhibitor (for maximal enzyme activity) and no enzyme (for background) are also included.

    • The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

    • Following incubation, the binding agent is added to all wells to stop the reaction and bind the product.

    • The fluorescence polarization is measured using a plate reader.

    • The data is analyzed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal dose-response curve.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor or enzyme by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of a test compound to PDE10A.

  • Principle: This competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a compound known to bind with high affinity to the target) for binding to the target protein. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the target.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target PDE (e.g., from cells overexpressing human PDE10A).

    • A suitable radioligand with high affinity and specificity for PDE10A.

    • Unlabeled test compound (e.g., this compound).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid.

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are prepared in the assay buffer.

    • The cell membranes or tissue homogenates containing the PDE10A enzyme are added to the reaction tubes or wells.

    • The radioligand and test compound solutions are added, and the mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the PDE10A signaling pathway and a typical experimental workflow for determining inhibitor specificity.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGluR Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - PLC Phospholipase C mGluR->PLC cAMP cAMP AC->cAMP Converts ATP ATP PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Signaling & Gene Expression DARPP32->Downstream TCE5005 This compound TCE5005->PDE10A Inhibits

Caption: PDE10A signaling pathway in a medium spiny neuron.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Serial Dilutions of this compound Incubation Incubate Enzyme, Substrate, and Inhibitor Compound->Incubation Enzyme Prepare Recombinant PDE Enzymes Enzyme->Incubation Substrate Prepare Fluorescent Substrate Solution Substrate->Incubation Reaction Enzymatic Hydrolysis of Substrate Incubation->Reaction Stop Add Binding Agent to Stop Reaction Reaction->Stop Measure Measure Fluorescence Polarization Stop->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 Value Plot->Calculate Inhibitor Inhibitor Present Inhibitor->Reaction Low Hydrolysis Low FP Signal NoInhibitor No Inhibitor NoInhibitor->Reaction High Hydrolysis High FP Signal

Caption: Workflow for determining inhibitor IC50 using a fluorescence polarization assay.

References

Unveiling the Selectivity of TC-E 5005: A Comparative Guide to its Cross-Reactivity with Phosphodiesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of TC-E 5005, a potent inhibitor of phosphodiesterase 10A (PDE10A). By objectively comparing its inhibitory activity against a panel of phosphodiesterase (PDE) enzymes, this document serves as a critical resource for researchers investigating PDE10A-mediated signaling and for professionals in the field of drug discovery and development. The data presented herein is supported by detailed experimental methodologies to ensure reproducibility and aid in the design of future studies.

Executive Summary

This compound has been identified as a potent and highly selective inhibitor of PDE10A. Experimental data demonstrates that this compound exhibits significantly greater affinity for PDE10A compared to other PDE families. This high degree of selectivity is crucial for minimizing off-target effects and for the specific modulation of the PDE10A signaling pathway in research and therapeutic applications. This guide will delve into the quantitative measures of this selectivity, the experimental methods used for its determination, and the broader context of the signaling pathways involved.

Comparative Analysis of this compound Cross-Reactivity

The inhibitory activity of this compound against a range of human recombinant PDE enzymes was determined to elucidate its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

Phosphodiesterase (PDE) IsoformThis compound IC50 (nM)[1]
PDE10A 7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B>5000
PDE4A>5000
PDE6>5000
PDE8A>5000
PDE9A>5000

Table 1: Inhibitory activity (IC50) of this compound against a panel of human phosphodiesterase isoforms. Data sourced from Tocris Bioscience, referencing Hofgen et al. (2010)[1].

As the data indicates, this compound is a potent inhibitor of PDE10A with an IC50 value of 7.28 nM. Its inhibitory activity against other PDEs is substantially lower, with IC50 values ranging from over 30-fold to more than 680-fold higher than that for PDE10A. This demonstrates a remarkable selectivity for PDE10A over other PDE families.

Experimental Protocols

The determination of the IC50 values for this compound was conducted using a variation of the scintillation proximity assay (SPA), a common method for measuring PDE activity. The following is a detailed description of a representative protocol for such an assay.

Principle:

The assay measures the conversion of radiolabeled cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP) by the PDE enzyme. The resulting AMP is then converted to adenosine by a 5'-nucleotidase. The amount of radiolabeled adenosine is quantified using scintillation proximity assay beads, which emit light when in close proximity to the radiolabeled product.

Materials:

  • Human recombinant PDE enzymes (PDE10A, PDE2A, PDE11A, etc.)

  • This compound

  • [³H]-cAMP (radiolabeled substrate)

  • 5'-Nucleotidase (from Crotalus atrox)

  • Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate beads)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Enzyme Reaction:

    • To each well of a 96-well microplate, add the assay buffer, the desired concentration of this compound (or vehicle control), and the specific human recombinant PDE enzyme.

    • Initiate the enzymatic reaction by adding a solution of [³H]-cAMP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Termination and Signal Generation:

    • Terminate the PDE reaction by adding a stop solution containing 5'-nucleotidase and the SPA beads.

    • The 5'-nucleotidase will convert the [³H]-AMP to [³H]-adenosine.

    • The SPA beads will bind to the [³H]-adenosine, bringing the radioisotope into close proximity with the scintillant within the beads, leading to light emission.

  • Data Acquisition and Analysis:

    • Seal the microplate and allow the beads to settle.

    • Measure the light emission from each well using a microplate scintillation counter.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound serial dilutions Add_Reagents Add buffer, this compound, and PDE enzyme to microplate Compound_Prep->Add_Reagents Enzyme_Prep Prepare PDE enzyme solutions Enzyme_Prep->Add_Reagents Substrate_Prep Prepare [3H]-cAMP solution Initiate_Reaction Add [3H]-cAMP to start the reaction Substrate_Prep->Initiate_Reaction Add_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate Add stop solution with 5'-nucleotidase and SPA beads Incubate->Terminate Signal_Generation [3H]-adenosine binds to SPA beads, generating light Terminate->Signal_Generation Read_Plate Measure luminescence with a scintillation counter Signal_Generation->Read_Plate Calculate_Inhibition Calculate percent inhibition for each concentration Read_Plate->Calculate_Inhibition Plot_Curve Plot inhibition vs. log(concentration) Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 from the dose-response curve Plot_Curve->Determine_IC50

Experimental workflow for determining PDE inhibition using a scintillation proximity assay.

Signaling Pathways of Relevant Phosphodiesterases

Understanding the signaling pathways in which these PDEs operate is crucial for interpreting the biological consequences of their inhibition. This compound, by selectively inhibiting PDE10A, primarily modulates the cyclic nucleotide signaling in the medium spiny neurons of the striatum. The following diagrams illustrate the general signaling pathways for PDE10A and other PDEs against which this compound was tested.

PDE10A_Pathway cluster_upstream Upstream cluster_second_messengers Second Messengers cluster_enzyme Enzyme cluster_downstream Downstream Effectors D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Gs A2AR A2A Receptor A2AR->AC Gs GC Guanylyl Cyclase cGMP cGMP GC->cGMP cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKG PKG cGMP->PKG PDE10A PDE10A PDE10A->cAMP Hydrolysis to AMP PDE10A->cGMP Hydrolysis to GMP DARPP32 DARPP-32 PKA->DARPP32 PKG->DARPP32

Simplified signaling pathway involving PDE10A.

Other_PDE_Pathways cluster_pde2a PDE2A Pathway cluster_pde3a PDE3A Pathway cluster_pde5a PDE5A Pathway cluster_pde7b PDE7B Pathway cluster_pde11a PDE11A Pathway cGMP_2A cGMP PDE2A PDE2A cGMP_2A->PDE2A Allosteric Activation cAMP_2A cAMP PDE2A->cAMP_2A Hydrolysis cGMP_3A cGMP PDE3A PDE3A cGMP_3A->PDE3A Inhibition cAMP_3A cAMP PDE3A->cAMP_3A Hydrolysis NO Nitric Oxide sGC sGC NO->sGC cGMP_5A cGMP sGC->cGMP_5A PDE5A PDE5A PDE5A->cGMP_5A Hydrolysis AC_7B Adenylyl Cyclase cAMP_7B cAMP AC_7B->cAMP_7B PDE7B PDE7B PDE7B->cAMP_7B Hydrolysis AC_11A Adenylyl Cyclase cAMP_11A cAMP AC_11A->cAMP_11A GC_11A Guanylyl Cyclase cGMP_11A cGMP GC_11A->cGMP_11A PDE11A PDE11A PDE11A->cAMP_11A Hydrolysis PDE11A->cGMP_11A Hydrolysis

Overview of signaling pathways for other relevant PDEs.

Conclusion

The data presented in this guide unequivocally establishes this compound as a potent and highly selective inhibitor of PDE10A. Its minimal cross-reactivity with other PDE families makes it an invaluable tool for the specific investigation of PDE10A function in both in vitro and in vivo models. For drug development professionals, the high selectivity of this compound suggests a lower potential for off-target side effects, a critical attribute for any therapeutic candidate. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate further research and development in this promising area of pharmacology.

References

Validating the Effects of the PDE10A Inhibitor TC-E 5005 with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target effects of TC-E 5005, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). While direct experimental data on this compound in genetic knockout models is not currently available in the public domain, this document outlines a comprehensive validation strategy based on studies with analogous, structurally distinct PDE10A inhibitors. By leveraging these established methodologies, researchers can effectively design experiments to confirm the specificity of this compound and elucidate its mechanism of action.

This compound: A Potent and Selective PDE10A Inhibitor

This compound has been identified as a highly potent and selective inhibitor of PDE10A, an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition leads to an elevation of these second messengers, thereby modulating neuronal activity. The in vitro inhibitory profile of this compound highlights its selectivity for PDE10A over other phosphodiesterase families.

Table 1: In Vitro Inhibitory Activity of this compound against various Phosphodiesterases

Phosphodiesterase IsoformIC50 (nM)
PDE10A 7.28
PDE2A239
PDE11A779
PDE5A919
PDE7B3100
PDE3A3700
PDE1B, 4A, 6, 8A, 9A>5000

Data sourced from publicly available information.[1][2]

The Role of Genetic Knockouts in Validating PDE10A Inhibitors

Genetic knockout models, particularly Pde10a knockout mice (Pde10a-/-), are the gold standard for validating the on-target effects of PDE10A inhibitors. These models allow researchers to distinguish between the pharmacological effects mediated by PDE10A inhibition and any potential off-target activities of the compound. The guiding principle is that the phenotypic effects of a true PDE10A inhibitor should be mimicked in the Pde10a knockout animal and that the inhibitor should have no further effect when administered to the knockout animal.

Comparative Validation Framework: Learning from Other PDE10A Inhibitors

Studies with other selective PDE10A inhibitors, such as MP-10 and TP-10, have established a clear set of expected outcomes in Pde10a knockout mice. These findings provide a robust framework for designing validation studies for this compound.

Table 2: Comparison of Expected Phenotypes in Pde10a Knockout Mice and Pharmacological Inhibition of PDE10A

Phenotypic/Biochemical ChangeObservation in Pde10a Knockout MiceEffect of Selective PDE10A Inhibitors (e.g., MP-10, TP-10) in Wild-Type MiceExpected Effect of this compound in Wild-Type Mice
Locomotor Activity Reduced exploratory locomotor activity.[3]Attenuation of psychostimulant-induced hyperlocomotion.Attenuation of psychostimulant-induced hyperlocomotion.
Striatal cGMP/cAMP Levels Basal levels may not be significantly altered, but response to stimuli can be.[3]Increased levels of striatal cAMP and cGMP.Increased levels of striatal cAMP and cGMP.
Gene Expression Altered expression of striatal immediate early genes.Modulation of striatal gene expression.Modulation of striatal gene expression.
Cardiovascular Function Attenuation of cardiac hypertrophy and dysfunction in response to stress.[1]Protection against pathological cardiac remodeling.[1]Potential protection against pathological cardiac remodeling.

Experimental Protocols for Validating this compound

The following are detailed methodologies for key experiments to validate the effects of this compound, based on protocols used for other PDE10A inhibitors in conjunction with genetic knockout models.

Western Blot Analysis for PDE10A Expression

Objective: To confirm the absence of PDE10A protein in knockout tissues and to assess any compensatory changes in other PDE levels.

Protocol:

  • Tissue Homogenization: Dissect striatal tissue from wild-type and Pde10a-/- mice on ice. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against PDE10A overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Measurement of Striatal cAMP and cGMP Levels

Objective: To determine if this compound increases cAMP and cGMP levels in wild-type cells/tissues and to confirm that it has no further effect in knockout models.

Protocol:

  • Cell Culture and Treatment: Plate primary striatal neurons or a suitable cell line. Treat the cells with this compound at various concentrations for a specified time. For tissue analysis, administer this compound to wild-type and Pde10a-/- mice and collect striatal tissue at the desired time point.

  • Lysis: Lyse the cells or homogenized tissue in the lysis buffer provided with the assay kit.

  • Immunoassay: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit for cAMP and cGMP.

  • Plate Preparation: Add standards and samples to the antibody-coated microplate.

  • Competitive Binding: Add the HRP-conjugated cAMP or cGMP and incubate to allow for competitive binding.

  • Washing and Substrate Addition: Wash the plate to remove unbound reagents and add a substrate solution.

  • Color Development and Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cyclic nucleotide is inversely proportional to the signal.

Behavioral Phenotyping

Objective: To assess whether the behavioral effects of this compound are absent in Pde10a-/- mice.

Protocol (Locomotor Activity):

  • Acclimation: Place individual wild-type and Pde10a-/- mice in open-field chambers and allow them to acclimate for 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle to both genotypes.

  • Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a defined period (e.g., 60-120 minutes).

  • Analysis: Compare the locomotor activity between genotypes and treatment groups. The effect of this compound on reducing locomotor activity should be observed in wild-type mice but be absent or significantly blunted in Pde10a-/- mice.

Visualizing the Validation Workflow and Signaling Pathway

To aid in the conceptualization of the experimental design and the underlying biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Validation cluster_1 In Vivo / In Cellulo Validation cluster_2 Data Comparison and Validation This compound This compound Determine IC50 Determine IC50 This compound->Determine IC50 PDE10A Enzyme Assay PDE10A Enzyme Assay Selectivity Panel (Other PDEs) Selectivity Panel (Other PDEs) Determine IC50->PDE10A Enzyme Assay Determine IC50->Selectivity Panel (Other PDEs) Wild-Type Model Wild-Type Model This compound Treatment This compound Treatment Wild-Type Model->this compound Treatment Pde10a Knockout Model Pde10a Knockout Model Pde10a Knockout Model->this compound Treatment Behavioral Phenotyping Behavioral Phenotyping This compound Treatment->Behavioral Phenotyping Biochemical Analysis (cAMP/cGMP) Biochemical Analysis (cAMP/cGMP) This compound Treatment->Biochemical Analysis (cAMP/cGMP) Gene Expression Analysis Gene Expression Analysis This compound Treatment->Gene Expression Analysis Compare WT vs. KO Compare WT vs. KO Behavioral Phenotyping->Compare WT vs. KO Biochemical Analysis (cAMP/cGMP)->Compare WT vs. KO Gene Expression Analysis->Compare WT vs. KO Validate On-Target Effect Validate On-Target Effect Compare WT vs. KO->Validate On-Target Effect

Caption: Experimental workflow for validating this compound effects.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine D1R D1R Dopamine->D1R AC Adenylyl Cyclase D1R->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA AMP AMP cAMP->AMP PDE10A Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors PDE10A PDE10A This compound This compound This compound->PDE10A

Caption: Simplified PDE10A signaling pathway in a D1 receptor-expressing neuron.

References

A Preclinical Comparison of PDE10A Inhibitors: TC-E 5005 and MP-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two well-characterized phosphodiesterase 10A (PDE10A) inhibitors, TC-E 5005 and MP-10 (also known as PF-2545920). While direct head-to-head studies are limited, this document synthesizes available data to highlight their respective biochemical properties and in vivo efficacy in relevant disease models.

Introduction to this compound and MP-10

Both this compound and MP-10 are potent and selective inhibitors of PDE10A, a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, making it a key regulator of signaling pathways implicated in various neurological and psychiatric disorders.[2][3] Inhibition of PDE10A is a therapeutic strategy being explored for conditions such as schizophrenia, Huntington's disease, and neuroinflammatory disorders.[2] While both compounds target PDE10A, they exhibit distinct pharmacological profiles and have been investigated in different preclinical contexts.

Biochemical Profile and Potency

A critical aspect of any pharmacological tool is its potency and selectivity for the intended target. Both this compound and MP-10 demonstrate high affinity for PDE10A.

CompoundTargetIC50 (nM)Selectivity
This compound PDE10A7.28>30-fold over PDE2A, 11A, 5A, 7B, 3A; No inhibition of PDE1B, 4A, 6, 8A, 9A at >5000 nM[1]
MP-10 PDE10A0.37>1000-fold selectivity over other PDEs[3]

Table 1: Biochemical Potency and Selectivity of this compound and MP-10. This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against PDE10A and their selectivity against other phosphodiesterase subtypes.

Preclinical Efficacy in In Vivo Models

The therapeutic potential of this compound and MP-10 has been evaluated in several preclinical models of central nervous system disorders.

Models of Psychosis

PDE10A inhibitors have been extensively studied for their antipsychotic-like properties. Key models include the reversal of psychostimulant-induced hyperlocomotion and the conditioned avoidance response.

  • This compound: Has been shown to reverse hyperactivity induced by the NMDA receptor antagonist MK-801 in rats, a model that recapitulates certain psychotic-like behaviors.[1][4]

  • MP-10: Demonstrates efficacy in a range of antipsychotic models. It antagonizes apomorphine-induced climbing in mice and inhibits conditioned avoidance responding in both rats and mice.[5] It also blocks deficits in prepulse inhibition of the startle response induced by NMDA receptor antagonists.[5]

Models of Neuroinflammation and Neurodegeneration

The role of PDE10A in modulating neuroinflammatory processes has led to the investigation of its inhibitors in relevant models.

  • This compound: While primarily characterized in models of psychosis, its potential impact on neuroinflammatory pathways warrants further investigation.

  • MP-10: Has been shown to suppress microglial activation in lipopolysaccharide (LPS)-induced neuroinflammation and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease mouse models.[2][6] In these models, MP-10 reduced the production of pro-inflammatory cytokines and rescued behavioral deficits.[2][6]

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

The inhibition of PDE10A by this compound or MP-10 leads to an increase in the intracellular levels of cAMP and cGMP. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately influencing gene transcription and neuronal function.

PDE10A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor AC Adenylyl Cyclase D1R->AC D2R D2 Receptor D2R->AC cAMP cAMP AC->cAMP ATP ATP ATP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA AMP AMP PDE10A->AMP CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression TC_E_5005 This compound TC_E_5005->PDE10A MP_10 MP-10 MP_10->PDE10A Dopamine_D1 Dopamine Dopamine_D1->D1R Dopamine_D2 Dopamine Dopamine_D2->D2R

Figure 1: Simplified PDE10A Signaling Pathway. Inhibition of PDE10A by this compound or MP-10 prevents the degradation of cAMP, leading to enhanced PKA signaling.

Experimental Workflow: Conditioned Avoidance Response (CAR)

The CAR test is a widely used behavioral assay to assess the antipsychotic potential of a compound.

CAR_Workflow cluster_protocol Conditioned Avoidance Response Protocol Acclimation Acclimation to Shuttle Box Training Training: Conditioned Stimulus (CS; e.g., light/tone) followed by Unconditioned Stimulus (US; e.g., footshock) Acclimation->Training Drug_Admin Compound Administration (e.g., MP-10 or Vehicle) Training->Drug_Admin Testing Testing Session: CS presented, animal must move to the other side to avoid the US Drug_Admin->Testing Data_Analysis Data Analysis: Number of avoidances, escape latencies Testing->Data_Analysis

Figure 2: Conditioned Avoidance Response Workflow. A typical workflow for evaluating the effect of a test compound on conditioned avoidance behavior in rodents.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments.

In Vitro PDE10A Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting PDE10A activity.

Methodology:

  • Recombinant human PDE10A is used as the enzyme source.

  • The assay is typically performed in a 96-well plate format.

  • The test compound (e.g., this compound or MP-10) is serially diluted and pre-incubated with the enzyme.

  • The enzymatic reaction is initiated by the addition of the substrate, radiolabeled cAMP or cGMP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, and the product (radiolabeled AMP or GMP) is separated from the unreacted substrate using methods such as scintillation proximity assay (SPA) beads or column chromatography.

  • The amount of product formed is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic-like activity of a test compound by measuring its ability to inhibit a learned avoidance response.

Methodology:

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. A light or tone serves as the conditioned stimulus (CS).

  • Acclimation: Rats are habituated to the shuttle box for a set period before training.

  • Training: Each trial consists of the presentation of the CS for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), delivered through the grid floor. If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the rat moves after the US onset, it is an escape response.

  • Drug Administration: Once the rats reach a stable baseline of avoidance responding (e.g., >80% avoidance), they are treated with the test compound (e.g., MP-10) or vehicle at a specified time before the test session.

  • Testing: The animals are placed back in the shuttle box, and a test session consisting of a set number of trials is conducted.

  • Data Collection: The number of avoidance responses, escape failures, and inter-trial crossings are recorded.

  • Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the drug treatment to the vehicle control.

Summary and Conclusion

Both this compound and MP-10 are valuable research tools for investigating the role of PDE10A in the central nervous system. MP-10 has been more extensively characterized in a broader range of preclinical models, particularly those related to neuroinflammation and Parkinson's disease, in addition to psychosis models. This compound has demonstrated efficacy in a key preclinical model of psychosis. The higher potency and selectivity of MP-10 may offer advantages in certain experimental contexts. The choice between these compounds will depend on the specific research question, the desired in vivo model, and the required pharmacological profile. Further comparative studies would be beneficial to fully elucidate the nuanced differences in their preclinical performance.

References

A Comparative Analysis of MRP Inhibition: The Case of Verapamil and the Reclassification of TC-E 5005

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into a side-by-side comparison of TC-E 5005 and verapamil for Multidrug Resistance-Associated Protein (MRP) inhibition have revealed a significant reclassification of this compound's primary mechanism of action. Contrary to initial postulations, current scientific literature predominantly identifies this compound as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), with a lack of substantial evidence supporting a direct role in MRP inhibition. In contrast, verapamil is a well-documented modulator of MRP1, a key protein in cellular drug resistance.

This guide will, therefore, pivot to a comprehensive overview of verapamil's activity as an MRP1 modulator, presenting available quantitative data and detailed experimental protocols. We will also provide the established inhibitory profile of this compound against PDE10A to ensure accurate understanding of its biological function.

Verapamil: A Modulator of MRP1-Mediated Drug Efflux

Verapamil, a calcium channel blocker, has long been recognized for its ability to reverse multidrug resistance in cancer cells. Its effects on MRP1 are complex and involve the modulation of substrate transport, with distinct actions observed for its different stereoisomers.

Quantitative Analysis of Verapamil's Effect on MRP1

While a standardized IC50 value for direct MRP1 inhibition by verapamil is not consistently reported across studies, its modulatory effects are evident at micromolar concentrations. The mechanism of action is multifaceted, involving both direct inhibition and indirect effects on co-factors essential for MRP1 function.

One key aspect of verapamil's interaction with MRP1 is its impact on glutathione (GSH) transport. Verapamil has been shown to stimulate the MRP1-mediated efflux of GSH, which can in turn affect the transport of other MRP1 substrates[1]. The (S)-enantiomer of verapamil, in particular, stimulates GSH transport, leading to a decrease in intracellular GSH levels[2][3]. Conversely, the (R)-enantiomer acts more as a direct inhibitor of MRP1, capable of reversing the resistance to chemotherapeutic agents like vincristine[2][3].

CompoundTargetEffectConcentration/PotencyCell Line/System
(R)-VerapamilMRP1Inhibition of substrate (e.g., vincristine, calcein) transportNot specified as IC50MRP1-transfected BHK-21 cells
(S)-VerapamilMRP1Stimulation of glutathione (GSH) transportNot specified as IC50MRP1-transfected BHK-21 cells
Racemic VerapamilMRP1Modulation of substrate transport and GSH effluxMicromolar concentrationsVarious cancer cell lines

Experimental Protocols for Assessing MRP1 Inhibition

The following are generalized protocols for commonly used assays to determine the inhibitory potential of compounds against MRP1.

Calcein-AM Efflux Assay

This assay is a widely used method to screen for inhibitors of MRP1. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of MRP1. Inside the cell, it is cleaved by esterases into the fluorescent, cell-impermeable calcein. In cells overexpressing MRP1, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. Inhibition of MRP1 leads to the accumulation of calcein and a corresponding increase in fluorescence.

Materials:

  • MRP1-overexpressing cells and a corresponding parental cell line (negative control).

  • Test compound (e.g., verapamil).

  • Calcein-AM.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Seed MRP1-overexpressing and parental cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with various concentrations of the test compound (e.g., verapamil) or a known MRP1 inhibitor (positive control) for a specified time (e.g., 30 minutes) at 37°C.

  • Add Calcein-AM to a final concentration of approximately 0.25 µM to each well.

  • Incubate for a further 15-30 minutes at 37°C.

  • Wash the cells with ice-cold buffer to stop the efflux.

  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • An increase in fluorescence in the presence of the test compound indicates inhibition of MRP1-mediated efflux.

Vincristine Accumulation Assay

This assay measures the ability of a compound to increase the intracellular accumulation of a known MRP1 substrate, such as the chemotherapeutic drug vincristine.

Materials:

  • MRP1-overexpressing cells and a corresponding parental cell line.

  • Test compound (e.g., verapamil).

  • Radiolabeled vincristine (e.g., [³H]vincristine) or a fluorescently tagged vincristine.

  • Scintillation counter or fluorescence microscope/plate reader.

Procedure:

  • Culture MRP1-overexpressing and parental cells to a suitable density.

  • Pre-incubate the cells with the test compound at various concentrations for a defined period.

  • Add radiolabeled or fluorescently tagged vincristine to the cells and incubate for a specified time to allow for uptake and efflux.

  • Wash the cells thoroughly with ice-cold buffer to remove extracellular vincristine.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or visualize/quantify the intracellular fluorescence.

  • An increase in intracellular vincristine in the presence of the test compound indicates inhibition of MRP1-mediated efflux[4][5].

Visualizing MRP1 Inhibition and Experimental Workflow

MRP1_Inhibition_Pathway cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Extracellular CellMembrane Cell Membrane MRP1 MRP1 Transporter Drug_Out Drug MRP1->Drug_Out Efflux GSH_Out GSH MRP1->GSH_Out Efflux (stimulated by (S)-Verapamil) GSH GSH Drug Chemotherapeutic Drug Verapamil Verapamil Verapamil->MRP1 Inhibits ((R)-Verapamil) Modulates ((S)-Verapamil) Drug_In Drug Drug_In->MRP1 Binds to GSH_In GSH GSH_In->MRP1 Co-transport with some substrates

Caption: Mechanism of MRP1-mediated drug efflux and its modulation by verapamil.

MRP_Inhibition_Workflow Start Start: Culture MRP1-overexpressing and parental cells PreIncubate Pre-incubate cells with Verapamil (or test compound) Start->PreIncubate AddSubstrate Add MRP1 substrate (e.g., Calcein-AM, Vincristine) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Wash Wash cells to remove extracellular substrate Incubate->Wash Measure Measure intracellular substrate level Wash->Measure Analyze Analyze data: Compare treated vs. untreated cells Measure->Analyze End End: Determine inhibitory effect Analyze->End

Caption: General experimental workflow for assessing MRP1 inhibition.

This compound: A Phosphodiesterase 10A (PDE10A) Inhibitor

Current research overwhelmingly identifies this compound as a potent and selective inhibitor of PDE10A, an enzyme primarily expressed in the brain and involved in regulating cyclic nucleotide signaling.

Quantitative Data for this compound PDE10A Inhibition

The inhibitory activity of this compound has been well-characterized against a panel of phosphodiesterases, demonstrating high selectivity for PDE10A.

CompoundTargetIC50 (nM)
This compoundPDE10A7.28[6][7][]
PDE2A239[6]
PDE11A779[6]
PDE5A919[6]
PDE7B3100[6]
PDE3A3700[6]
PDE1B, 4A, 6, 8A, 9A>5000[6]

Conclusion

The initial premise of a direct comparison between this compound and verapamil for MRP inhibition is not supported by the current scientific literature. This compound is a potent and selective PDE10A inhibitor, while verapamil is a known modulator of MRP1 with a complex mechanism of action that includes differential effects of its enantiomers on substrate and glutathione transport. This guide provides a detailed overview of verapamil's role in MRP1 modulation, including relevant experimental protocols and a summary of this compound's established activity, to provide clarity and valuable information for researchers in drug development and related fields.

References

Safety Operating Guide

Proper Disposal of TC-E 5005: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative, procedural guidance for the safe handling and disposal of the multidrug resistance-associated protein (MRP) inhibitor, TC-E 5005 (CAS No. 959705-64-7), designed for researchers and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent and selective inhibitor of MRP. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information herein is compiled from safety data sheets and general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Considerations

Before handling this compound, it is imperative to be familiar with its hazard profile. While specific quantitative toxicity data is not publicly available, the compound is a bioactive small molecule and should be handled with care.

Personal Protective Equipment (PPE): A summary of required PPE for handling this compound is provided in the table below.

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization.To prevent inhalation.

II. This compound Disposal Protocol

The primary and mandated method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[1][2] Do not attempt to dispose of this compound down the drain or in regular solid waste streams.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Place all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., pipette tips, tubes), into a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical waste, sealable, and puncture-resistant for sharps.[3][4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as experimental solutions, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.[5]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

Step 2: Decontamination of Laboratory Equipment

  • Reusable laboratory equipment, such as glassware and magnetic stir bars, that has come into contact with this compound must be decontaminated before reuse.

  • A validated decontamination procedure should be established. In the absence of a specific validated method for this compound, a general approach is to rinse the equipment multiple times with a suitable solvent (e.g., ethanol or isopropanol) that is known to dissolve the compound.

  • Collect all solvent rinses as hazardous liquid waste.

Step 3: Management of Spills

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Collect the absorbent material and any contaminated debris into the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Step 4: Storage and Disposal

  • Store all this compound waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1][2][6]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

TC_E_5005_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_decon Decontamination cluster_spill_response Spill Response cluster_disposal Final Disposal start This compound Experimentation solid_waste Solid Waste (e.g., tips, gloves) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste equipment Contaminated Equipment start->equipment spill Accidental Spill start->spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Equipment equipment->decontaminate contain_spill Contain Spill with Absorbent Material spill->contain_spill storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage collect_rinse Collect Rinse as Liquid Waste decontaminate->collect_rinse collect_rinse->collect_liquid collect_spill Collect as Solid Waste contain_spill->collect_spill collect_spill->collect_solid disposal Dispose via Licensed Waste Contractor storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling TC-E 5005

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling TC-E 5005, a potent and selective inhibitor of the multidrug resistance-associated protein (MRP) used in cancer research and studies of drug transport.[1] Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on standard laboratory safety protocols for hazardous chemicals.

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesMust be worn at all times.[2]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection GlovesNitrile or other chemically resistant gloves.[2][3]
Body Protection Laboratory CoatTo be worn over personal clothing.[2][3]
Respiratory Fume HoodAll handling should be done in a fume hood.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Preparation :

    • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that the fume hood is functioning correctly.

    • Assemble all necessary materials and equipment before handling the compound.

    • Put on all required PPE as detailed in the table above.

  • Handling :

    • Conduct all weighing and solution preparation within the fume hood to avoid inhalation of any dust or aerosols.[4][5]

    • Avoid direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3][4]

  • Cleanup :

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after handling is complete.[3][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.

    • Collect in a clearly labeled, sealed container.

    • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contaminated Materials :

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste bag.

    • Dispose of this bag according to your institution's hazardous waste procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

A Preparation - Review SDS - Verify Fume Hood - Don PPE B Handling (in Fume Hood) - Weighing - Solution Preparation A->B Proceed with Caution C Experimentation B->C Execute Protocol D Cleanup - Decontaminate Surfaces - Wash Hands C->D Post-Experiment E Waste Disposal - Segregate Hazardous Waste D->E Final Step

Safe Handling Workflow for this compound

References

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TC-E 5005
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試験管内研究製品の免責事項と情報

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